molecular formula C17H28O3 B14754326 1,9-Caryolanediol 9-acetate

1,9-Caryolanediol 9-acetate

Numéro de catalogue: B14754326
Poids moléculaire: 280.4 g/mol
Clé InChI: LRFYCTLMXJJJHZ-UAHISNFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,9-Caryolanediol 9-acetate is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H28O3

Poids moléculaire

280.4 g/mol

Nom IUPAC

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

InChI

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12-,13+,14+,16+,17-/m1/s1

Clé InChI

LRFYCTLMXJJJHZ-UAHISNFZSA-N

SMILES isomérique

CC(=O)O[C@H]1CC[C@]2(C[C@@]1(CC[C@@H]3[C@@H]2CC3(C)C)C)O

SMILES canonique

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O

Origine du produit

United States

Foundational & Exploratory

1,9-Caryolanediol 9-acetate: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 1,9-Caryolanediol 9-acetate, a caryolane-type sesquiterpenoid. This document details the primary natural source, presents a thorough experimental protocol for its isolation and purification, and includes quantitative data where available. Additionally, this guide features diagrams illustrating the isolation workflow and a relevant biological signaling pathway, offering valuable insights for researchers in natural product chemistry and drug discovery.

Natural Source

The primary natural source of this compound is the plant species Sindora sumatrana Miq., belonging to the Leguminosae (Fabaceae) family. This tree is native to Sumatra. The compound, along with other sesquiterpenoids, has been isolated from the dried pods of this plant. While this compound is a known natural product from this source, detailed isolation of this specific compound is not explicitly outlined in readily available literature. However, the isolation of its parent compound, caryolane-1,9β-diol, and other related sesquiterpenoids from Sindora sumatrana has been described in detail. The protocol presented here is based on the established methods for isolating caryolane-type sesquiterpenoids from this plant.

Quantitative Data

Quantitative data regarding the specific yield of this compound from Sindora sumatrana is not extensively reported. The following table summarizes the general yields from the extraction and fractionation process that leads to the isolation of caryolane sesquiterpenoids.

Extraction/Fractionation StepStarting MaterialYieldNotes
Methanol (B129727) Extraction2.0 kg of dried pods245 g of crude extract-
n-Hexane Fractionation245 g of crude extract75 g of n-hexane soluble fraction-
Neutral Fraction75 g of n-hexane soluble fraction50 gAfter removal of acidic components.
Silica (B1680970) Gel Column Chromatography50 g of neutral fractionMultiple fractionsEluted with a gradient of n-hexane and ethyl acetate (B1210297). Caryolane-type sesquiterpenoids are typically found in the more polar fractions.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of caryolane-type sesquiterpenoids, including this compound, from the dried pods of Sindora sumatrana.

Plant Material and Extraction
  • Plant Material: Dried pods of Sindora sumatrana are collected and ground into a coarse powder.

  • Extraction: The powdered plant material (2.0 kg) is subjected to extraction with methanol (MeOH) at room temperature. The extraction is typically repeated three times to ensure exhaustive recovery of secondary metabolites. The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with n-hexane. The n-hexane soluble fraction, which contains the less polar compounds including sesquiterpenoids, is collected and concentrated.

  • Separation of Neutral and Acidic Components: The n-hexane fraction is treated with an aqueous solution of potassium hydroxide (B78521) (KOH) to separate acidic and neutral components. The neutral fraction, containing the target sesquiterpenoids, is recovered from the organic layer.

Chromatographic Isolation and Purification
  • Silica Gel Column Chromatography: The neutral fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified using preparative TLC with a suitable solvent system (e.g., n-hexane-EtOAc mixtures).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and acetate moieties.

Visualizations

Experimental Workflow

G start Dried Pods of Sindora sumatrana extraction Methanol Extraction start->extraction fractionation n-Hexane Partitioning extraction->fractionation neutral_fraction Separation of Neutral Fraction fractionation->neutral_fraction silica_gel Silica Gel Column Chromatography (n-Hexane-EtOAc gradient) neutral_fraction->silica_gel ptlc Preparative TLC silica_gel->ptlc hplc HPLC Purification ptlc->hplc end This compound hplc->end

Caption: Isolation workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

Caryolane sesquiterpenoids have been investigated for their anti-inflammatory properties. A potential mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκBα ikk_complex->ikb phosphorylates & degrades nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nucleus->inflammatory_genes activates transcription caryolanediol This compound caryolanediol->ikk_complex Inhibits

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Unveiling a Sesquiterpenoid: A Technical Guide to (1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol 9-acetate, a sesquiterpenoid derivative with the common name 1,9-Caryolanediol 9-acetate, represents a class of intricate natural products. While the primary literature detailing the initial discovery and isolation of this specific acetate (B1210297) remains elusive within readily available scientific databases, its structural framework and the prevalence of related compounds in nature provide a strong foundation for understanding its chemical context and likely origins. This technical guide synthesizes the available information on this compound and its analogs, offering insights for researchers, scientists, and drug development professionals.

Chemical and Structural Context

The core of this molecule is a tricyclo[6.3.1.02,5]dodecane skeleton, characteristic of caryophyllane-type sesquiterpenoids. These compounds are widely distributed in the plant kingdom, particularly within the essential oils of the Cupressaceae family, which includes junipers and cypresses. The systematic name defines a precise stereochemistry at multiple chiral centers, indicating a specific three-dimensional arrangement that is crucial for its biological activity. The presence of a diol functionality and an acetate group suggests it is a downstream product of biosynthetic modifications of a primary sesquiterpene hydrocarbon.

Physicochemical Properties

PropertyEstimated Value/CharacteristicSource/Basis
Molecular Formula C₁₇H₂₈O₃Calculated
Molecular Weight 280.41 g/mol Calculated
Appearance Likely a colorless oil or crystalline solidAnalogy to similar sesquiterpenoids
Solubility Expected to be soluble in organic solvents like ethanol, methanol, chloroform, and ethyl acetate; sparingly soluble in water.General solubility of sesquiterpenoids
Boiling Point High, likely >200 °C at atmospheric pressureAnalogy to similar sesquiterpenoids
CAS Number 155488-34-9Chemical Abstracts Service

Probable Natural Sources and Biosynthesis

The discovery of numerous caryophyllane-type sesquiterpenoids in plants of the Cupressaceae family, such as Juniperus chinensis (Chinese Juniper) and Cryptomeria japonica (Japanese Cedar), strongly suggests that these are probable natural sources for (1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol 9-acetate. The biosynthesis of caryophyllane sesquiterpenoids originates from farnesyl pyrophosphate (FPP), which undergoes a series of cyclization reactions to form the characteristic bicyclic core. Subsequent enzymatic oxidations and acetylations would then lead to the formation of the title diol acetate.

Caryophyllane Biosynthesis FPP Farnesyl Pyrophosphate Caryophyllene β-Caryophyllene FPP->Caryophyllene Cyclization Caryolanediol (1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo [6.3.1.02,5]dodecane-1,9-diol Caryophyllene->Caryolanediol Oxidation Acetate (1R,2S,5R,8S,9S)-4,4,8-Trimethyltricyclo [6.3.1.02,5]dodecane-1,9-diol 9-acetate Caryolanediol->Acetate Acetylation

Caption: Generalized biosynthetic pathway of caryophyllane sesquiterpenoids.

Experimental Protocols: A General Approach to Isolation and Characterization

The following outlines a general experimental workflow for the isolation and characterization of sesquiterpenoids from plant material, based on common practices in phytochemistry.

Isolation Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Structure Elucidation PlantMaterial Plant Material (e.g., Heartwood, Leaves) Extraction Solvent Extraction (e.g., Ethanol, Hexane) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Compound HPLC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HR-MS) PureCompound->MS Structure Structure Determination NMR->Structure MS->Structure Potential Signaling Pathway Sesquiterpenoid Caryophyllane Sesquiterpenoid CellSurfaceReceptor Cell Surface Receptor Sesquiterpenoid->CellSurfaceReceptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) CellSurfaceReceptor->SignalingCascade TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor GeneExpression Modulation of Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory effects) GeneExpression->BiologicalResponse

1,9-Caryolanediol 9-acetate: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available physicochemical properties of 1,9-Caryolanediol 9-acetate. This sesquiterpenoid is a derivative of caryophyllane, a class of natural products that has garnered interest for its diverse biological activities. This document collates available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₇H₂₈O₃Supplier Data[1]
Molecular Weight 280.4 g/mol Supplier Data
CAS Number 155488-34-9Supplier Data[1]
Physical Description PowderSupplier Certificate of Analysis[2]
Purity >98% (via HPLC)Supplier Certificate of Analysis[2]
Predicted Boiling Point 353.3 ± 35.0 °C at 760 mmHgComputational Prediction
Predicted Density 1.1 ± 0.1 g/cm³Computational Prediction
Storage Temperature -20°C or 2-8°CSupplier Data[1]

Spectroscopic and Analytical Data

A Certificate of Analysis from a commercial supplier indicates that the Nuclear Magnetic Resonance (NMR) spectrum is consistent with the proposed structure of this compound.[2] However, the actual spectral data is not publicly available.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, for the benefit of researchers, this section outlines general methodologies commonly employed for natural products.

General Protocol for Melting Point Determination

The melting point of a solid compound such as this compound (described as a powder) would typically be determined using a melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

General Protocol for Solubility Assessment

To determine the solubility of this compound, a standard protocol would involve adding a known amount of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, often by techniques like HPLC or UV-Vis spectroscopy.

General Protocol for Spectroscopic Analysis (NMR, Mass Spectrometry)

Structural elucidation of natural products like this compound relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired by dissolving the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would provide further structural information.

Biological Context and Signaling Pathways

Currently, there are no specific studies detailing the biological activity or associated signaling pathways of this compound. However, the broader class of caryophyllane sesquiterpenoids, from which this compound is derived, has been the subject of considerable research.

Notably, β-caryophyllene, a parent compound, is known to be a selective agonist of the cannabinoid receptor 2 (CB2), which is involved in modulating inflammation and pain.[3] Various caryophyllane sesquiterpenoids have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] This provides a rationale for investigating the potential biological activities of this compound.

Due to the lack of specific data on the biological interactions of this compound, a diagram of its signaling pathways cannot be provided at this time.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel or uncharacterized natural product like this compound.

G cluster_extraction Isolation & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Evaluation a Natural Source b Extraction a->b c Chromatographic Separation b->c d Pure Compound c->d e Spectroscopic Analysis (NMR, MS, IR) d->e Sample f Determination of Physical Constants (Melting Point, Boiling Point) d->f Sample g Solubility Studies d->g Sample h Purity Assessment (HPLC) d->h Sample i In vitro assays d->i j In vivo studies i->j k Mechanism of Action Studies j->k

General workflow for natural product characterization.

References

A Technical Guide to the Preliminary Biological Screening of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the initial biological evaluation of 1,9-Caryolanediol 9-acetate, a natural product with potential therapeutic applications.[1][2] Given the limited publicly available data on the bioactivity of this specific compound, this document provides a detailed roadmap for conducting a preliminary screening, focusing on cytotoxicity and anti-inflammatory properties. The experimental protocols and data presentation formats described herein are based on established and widely accepted methodologies in the field of drug discovery.

Core Objective: Initial Biological Characterization

The primary goal of a preliminary biological screen is to ascertain the potential bioactivity and safety profile of a test compound. This initial assessment is crucial for determining whether further investigation and resource allocation for more in-depth preclinical studies are warranted. This guide focuses on two fundamental aspects of preliminary screening:

  • Cytotoxicity Assessment: To determine the concentration at which the compound exhibits toxicity to cells, a critical parameter for identifying a potential therapeutic window.

  • Anti-inflammatory Activity: To evaluate the compound's ability to modulate inflammatory responses, a key indicator for its potential use in treating a wide range of pathological conditions.

Data Presentation: Illustrative Screening Results

The following tables present hypothetical data for the preliminary biological screening of this compound. These tables are for illustrative purposes to demonstrate a clear and concise method for data presentation.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophage Cells

Concentration (µM)Cell Viability (%)Standard Deviation
198.23.1
1095.54.2
2588.73.8
5075.45.1
10052.14.5
20021.33.9
  • IC₅₀ Value: 112.5 µM (Hypothetical)

Table 2: Anti-inflammatory Activity of this compound

Concentration (µM)Nitric Oxide (NO) Inhibition (%)Standard Deviation
110.52.5
1025.83.1
2548.24.0
5072.13.5
10085.62.8
  • IC₅₀ Value: 26.8 µM (Hypothetical)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard and widely published procedures.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3][5] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[6]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24 hours under the same conditions.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8][9] The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[7]

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[7]

  • Sodium Nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[7]

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[7] Include a control group with cells treated with LPS only.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to each 50 µL of supernatant in a new 96-well plate.[7]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[7]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as:

    • NO Inhibition (%) = [(NO concentration in LPS-treated cells - NO concentration in compound- and LPS-treated cells) / NO concentration in LPS-treated cells] x 100

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 add_compound Add serial dilutions of This compound incubate_24h_1->add_compound incubate_24h_2 Incubate 24h add_compound->incubate_24h_2 add_mtt Add MTT solution incubate_24h_2->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat_compound Pre-treat with This compound (2h) incubate_24h_1->pretreat_compound stimulate_lps Stimulate with LPS (24h) pretreat_compound->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_10min Incubate 10 min add_griess->incubate_10min read_absorbance Read absorbance at 540 nm incubate_10min->read_absorbance calculate_inhibition Calculate NO Inhibition (%) read_absorbance->calculate_inhibition

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Concluding Remarks

The preliminary biological screening of novel compounds such as this compound is a critical first step in the drug discovery pipeline. The methodologies and data presentation formats outlined in this guide provide a robust framework for an initial assessment of cytotoxicity and anti-inflammatory potential. The findings from these initial screens will be instrumental in guiding future research directions, including mechanism of action studies, in vivo efficacy models, and further lead optimization. It is important to note that similar compounds, such as linalool (B1675412) and linalyl acetate (B1210297), have demonstrated anti-inflammatory properties, suggesting that terpenoid structures like this compound are promising candidates for further investigation.[10][11]

References

Caryolane Sesquiterpenoids: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caryolane sesquiterpenoids, a significant class of bicyclic sesquiterpenes, are widely distributed throughout the plant kingdom and have also been identified in marine organisms. Characterized by a unique bicyclo[7.2.0]undecane carbon skeleton, these natural products have garnered considerable attention from the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of caryolane sesquiterpenoids, focusing on their biosynthesis, isolation, structure elucidation, synthesis, and biological activities, with a particular emphasis on their potential for drug development.

Biosynthesis of Caryolane Sesquiterpenoids

The biosynthesis of caryolane sesquiterpenoids originates from the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). The initial and key step in the formation of the caryolane skeleton is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. A notable example is the biosynthesis of (+)-caryolan-1-ol, which proceeds through the intermediate (+)-β-caryophyllene. The enzyme (+)-caryolan-1-ol synthase first catalyzes the cyclization of FPP to form (+)-β-caryophyllene. Subsequently, a proton attack on the C-8/C-9 double bond of (+)-β-caryophyllene initiates a second cyclization and the addition of a water molecule to yield (+)-caryolan-1-ol.

Caryolane Sesquiterpenoid Biosynthesis FPP Farnesyl Diphosphate (FPP) Caryophyllene (B1175711) (+)-β-Caryophyllene FPP->Caryophyllene Cyclization Enzyme + Caryolan-1-ol Synthase Caryolanol (+)-Caryolan-1-ol Caryophyllene->Caryolanol Protonation & Hydration

Biosynthesis of (+)-Caryolan-1-ol.

Isolation and Structure Elucidation

The isolation of caryolane sesquiterpenoids from natural sources typically involves a multi-step process beginning with the extraction of the plant or marine organism material, followed by chromatographic separation and purification.

Experimental Protocol: General Isolation of Caryolane Sesquiterpenoids from Plant Material

1. Extraction:

  • Air-dried and powdered plant material (e.g., 1 kg) is macerated with a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for 72 hours.

  • The extraction process is repeated three times to ensure exhaustive extraction.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

  • The fractions are then subjected to a series of chromatographic techniques for further purification.

  • Column Chromatography: Silica (B1680970) gel column chromatography is commonly employed, using a gradient elution system of solvents like n-hexane and ethyl acetate.

  • Preparative Thin-Layer Chromatography (TLC): This technique can be used for the final purification of the isolated compounds.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for the final purification and to ensure the purity of the isolated caryolane sesquiterpenoids.

4. Structure Elucidation:

  • The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Spectroscopic Data

The complete ¹H and ¹³C NMR data are crucial for the unambiguous identification of caryolane sesquiterpenoids. The following table provides the ¹H and ¹³C NMR data for caryophyllene oxide, a representative caryolane sesquiterpenoid.

PositionδC (ppm)δH (ppm) (J in Hz)
151.31.85 (m)
239.82.05 (m), 1.60 (m)
334.11.95 (m), 1.25 (m)
459.8-
563.82.88 (dd, 10.5, 4.0)
630.22.20 (m), 1.40 (m)
727.02.30 (m), 1.50 (m)
8151.9-
948.72.60 (m)
1039.22.35 (m), 1.45 (m)
1134.0-
12112.94.97 (s), 4.85 (s)
1321.61.20 (s)
1429.81.00 (s)
1516.90.98 (s)

Synthesis of Caryolane Sesquiterpenoids

The chemical synthesis of caryolane sesquiterpenoids is an active area of research, often utilizing readily available natural products as starting materials. A common precursor for the synthesis of many caryolane derivatives is β-caryophyllene.

Experimental Protocol: Synthesis of Caryolan-1-ol from a Sesquiterpene Fraction

This protocol is adapted from an industrial process and outlines the key transformation.

1. Isomerization and Hydration:

  • A sesquiterpene fraction rich in β-caryophyllene is treated with a catalytic amount of a strong acid, such as sulfuric acid, in a suitable solvent.

  • The reaction mixture is stirred at a controlled temperature to promote the acid-catalyzed isomerization and hydration of β-caryophyllene.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

2. Work-up and Purification:

  • The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel, followed by recrystallization to afford pure caryolan-1-ol.

Pharmacological Activities

Caryolane sesquiterpenoids exhibit a wide range of promising pharmacological activities, making them attractive candidates for drug discovery.

Anti-inflammatory Activity

Several caryolane-related sesquiterpenoids have demonstrated significant anti-inflammatory properties. For instance, antipacid B and rumphellolide L, isolated from the soft coral Rumphella antipathes, have been shown to inhibit the generation of superoxide (B77818) anions and the release of elastase in human neutrophils.

CompoundBioactivityIC₅₀ (µM)
Antipacid BSuperoxide anion inhibition11.22
Elastase release inhibition23.53
Rumphellolide LElastase release inhibition7.63
Anticancer Activity

The anticancer potential of caryolane sesquiterpenoids has been extensively investigated. β-Caryophyllene and its oxide have shown cytotoxic effects against various cancer cell lines. A novel sesquiterpene isolated from Aquilaria sinensis has also demonstrated potent anticancer activity against human breast cancer cells.

CompoundCell LineIC₅₀
β-CaryophylleneColorectal cancer cells (HCT 116)19 µM
Compound 3 (from A. sinensis)Human breast cancer cells (MCF-7)2.834 µM
Human breast cancer cells (MDA-MB-231)1.545 µM

Mechanism of Action: Apoptosis Induction by Caryophyllene Oxide

One of the key mechanisms underlying the anticancer activity of caryolane sesquiterpenoids is the induction of apoptosis. Studies on β-caryophyllene oxide in A549 lung cancer cells have revealed a signaling cascade that leads to programmed cell death. Treatment with β-caryophyllene oxide leads to the upregulation of tumor suppressor proteins p53 and p21. This, in turn, modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases (caspase-9, -7, and -3), ultimately resulting in cell cycle arrest and apoptosis.[1]

Apoptosis Signaling Pathway of Caryophyllene Oxide CPO β-Caryophyllene Oxide p53 p53 CPO->p53 Upregulates p21 p21 p53->p21 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates CCA Cell Cycle Arrest p21->CCA Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Casp7 Caspase-7 Casp9->Casp7 Activates Casp3 Caspase-3 Casp7->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis induction by β-caryophyllene oxide.

Conclusion

Caryolane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of inflammation and cancer, warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their natural origins to their mechanisms of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating the advancement of caryolane sesquiterpenoids from laboratory research to clinical applications.

References

The Therapeutic Potential of Sindora sumatrana Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sindora sumatrana, a tree native to Sumatra, has been a subject of phytochemical investigation, revealing a variety of compounds with potential therapeutic relevance. This technical guide provides an in-depth analysis of the known bioactive compounds isolated from Sindora sumatrana, with a primary focus on their anti-inflammatory and potential anticancer activities. Detailed experimental protocols for the key bioassays are provided, and the known signaling pathways are illustrated. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of natural products derived from Sindora sumatrana.

Introduction

Natural products continue to be a significant source of inspiration for the development of new therapeutic agents. Sindora sumatrana Miq., belonging to the Fabaceae family, is a plant species that has yielded a number of di- and sesquiterpenoids. Among these, clerodane diterpenoids have emerged as a class of compounds with notable biological activities. This whitepaper synthesizes the current scientific literature on the compounds isolated from Sindora sumatrana, their demonstrated therapeutic effects, and the experimental methodologies used to adduce these activities.

Bioactive Compounds from Sindora sumatrana

Activity-guided fractionation of extracts from the pods of Sindora sumatrana has led to the isolation of several di- and sesquiterpenoids. The primary bioactive compound identified to date is a clerodane diterpenoid, while other related compounds have been found to be inactive in the specific assays conducted.

Table 1: Compounds Isolated from Sindora sumatrana and their Anti-Inflammatory Activity
Compound NameCompound TypeBioactivity (Inhibition of LPS-induced NO production)IC50 (µM)
(+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acidClerodane DiterpenoidActive51.6[1]
(+)-2-oxokolavenic acidtrans-Clerodane DiterpenoidInactive-
(+)-3,13-clerodadiene-16,15-olide-18-oic acidClerodane DiterpenoidInactive-
(+)-7β-acetoxy-3,13-clerodadiene-16,15-olide-18-oic acidClerodane DiterpenoidInactive-
(+)-7β-acetoxy-16-hydroxy-3,13-clerodadiene-16,15-olide-18-oic acidClerodane DiterpenoidInactive-
β-caryophyllene oxideSesquiterpenoidInactive-
clovane-2β,9β-diolSesquiterpenoidInactive-
caryolane-1,9β-diolSesquiterpenoidInactive-

Therapeutic Relevance and Preclinical Evidence

The therapeutic potential of compounds from Sindora sumatrana has been primarily investigated in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The clerodane diterpenoid, (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid , has demonstrated noteworthy anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with an IC50 value of 51.6 µM[1]. Overproduction of NO is a key feature of inflammatory and autoimmune diseases, and its inhibition is a validated therapeutic strategy.

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways converge to induce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO. Clerodane diterpenoids have been shown to inhibit the NF-κB and MAPK signaling pathways, which likely underlies the observed reduction in NO production[2].

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Gene Expression NFkB->iNOS MAPK->iNOS NO Nitric Oxide (NO) Production iNOS->NO Clerodane Clerodane Diterpenoid from S. sumatrana Clerodane->NFkB Inhibition Clerodane->MAPK Inhibition

Figure 1: Proposed mechanism of anti-inflammatory action.

Potential Anticancer Activity: Overcoming Multidrug Resistance

The same active compound, (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid , has been shown to inhibit the function of P-glycoprotein (P-gp) in an adriamycin-resistant human breast cancer cell line (MCF-7/ADR)[3]. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR), a major challenge in cancer treatment. This compound enhanced the accumulation of the chemotherapeutic agent daunomycin in resistant cells and significantly decreased its efflux, resulting in a lower IC50 value for daunomycin[3]. This suggests that this clerodane diterpenoid could be developed as an agent to reverse MDR.

G cluster_cell Chemo Chemotherapeutic Drug Cell Cancer Cell Chemo->Cell Efflux Drug Efflux Pgp P-glycoprotein (P-gp) Apoptosis Cell Death (Apoptosis) Cell->Apoptosis Pgp->Efflux Clerodane Clerodane Diterpenoid from S. sumatrana Clerodane->Pgp Inhibition

Figure 2: Inhibition of P-glycoprotein-mediated drug efflux.

Cytotoxic, Antioxidant, and Antimicrobial Activities

While clerodane diterpenoids as a class have been reported to possess cytotoxic, antioxidant, and antimicrobial properties, specific quantitative data for compounds isolated from Sindora sumatrana in these areas are currently lacking in the scientific literature. Further research is warranted to explore these potential therapeutic avenues.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for the key assays mentioned in this whitepaper.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is used to screen for compounds with anti-inflammatory potential by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is calculated from a dose-response curve.

G Start Seed RAW 264.7 cells in 96-well plate Treat Pre-treat with Test Compound Start->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Figure 3: Workflow for the nitric oxide inhibition assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity

These assays are used to evaluate the free radical scavenging capacity of a compound.

  • DPPH Assay:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the decrease in absorbance at 517 nm.

  • ABTS Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.

    • Mix various concentrations of the test compound with the diluted ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a short incubation period.

  • Data Analysis: The percentage of radical scavenging activity is calculated for both assays, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Culture: Grow bacterial or fungal strains in appropriate broth media.

  • Assay Procedure (Broth Microdilution Method):

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Observe the wells for visible turbidity, which indicates microbial growth.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The compounds isolated from Sindora sumatrana, particularly the clerodane diterpenoid (+)-7β-acetoxy-15,16-epoxy-3,13(16),14-clerodatriene-18-oic acid, have shown promising anti-inflammatory and P-glycoprotein inhibitory activities. These findings suggest potential applications in the development of new treatments for inflammatory diseases and as adjuvants in cancer chemotherapy to overcome multidrug resistance.

However, significant research gaps remain. The cytotoxic, antioxidant, and antimicrobial potential of compounds from Sindora sumatrana has not been thoroughly investigated. Future research should focus on:

  • Comprehensive Bioactivity Screening: A systematic evaluation of all isolated compounds for their cytotoxic, antioxidant, and antimicrobial activities, including the determination of IC50 and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the active compounds, particularly their effects on the NF-κB and MAPK pathways in the context of inflammation and cancer.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising compounds.

  • Structural Modification and SAR Studies: Synthesis of analogues of the active compounds to establish structure-activity relationships (SAR) and optimize their therapeutic properties.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Sindora sumatrana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sindora sumatrana, a member of the Fabaceae family native to Sumatra, Indonesia, is a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known ethnobotanical applications, phytochemical composition, and pharmacological activities of Sindora sumatrana and related species within the Sindora genus. Detailed experimental protocols for key bioassays are presented, and the underlying mechanisms of action of its bioactive constituents are illustrated through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals in the fields of ethnobotany, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this plant species.

Introduction

Sindora sumatrana Miq., commonly known as "sindur" or "tampar hantu" in Indonesia, is a tree species found primarily in the wet tropical biome of Sumatra.[1] While specific ethnobotanical documentation for S. sumatrana is limited, the broader Sindora genus has a history of use in traditional practices across Southeast Asia. This guide synthesizes the available information on S. sumatrana and its congeners to provide a comprehensive understanding of its potential for medicinal applications.

Ethnobotanical Uses

While detailed traditional medicinal uses of Sindora sumatrana are not extensively documented, related species in the same genus offer valuable insights into its potential applications. The wood-oil of several Sindora species is traditionally used to treat skin diseases. For instance, the oil from Sindora coriacea has been used in paints, for caulking boats, and as a source of illumination.[2] The seeds of a related species, Sindora wallichii, are a component of a traditional Indonesian jamu used for blood rejuvenation and to aid in womb repositioning after childbirth. The fruit of Sindora siamensis is known to be edible, and its bark has been used as a dye for fishing nets. In South Sumatra, the Fabaceae family, to which Sindora belongs, is one of the most predominantly used plant families in traditional medicine, with various parts of the plants being boiled to extract bioactive compounds.[3]

Phytochemical Composition

Phytochemical investigations of Sindora sumatrana have revealed the presence of a variety of bioactive compounds. A screening of the fruit identified the presence of triterpenoids, alkaloids, saponins, tannins, and phenolic compounds.[4][5] Analysis of the seed oil indicated that it is rich in 9-octadecenoic acid (oleic acid), accounting for 44.31% of its composition.[4][5] Furthermore, studies on the dried pods of S. sumatrana have led to the isolation and identification of several sesquiterpenoids.[6]

A study on the leaves of a closely related species, Sindora siamensis var. maritima, resulted in the isolation of two new glycosides, sindosides A and B, along with eleven other known metabolites.[7]

Table 1: Phytochemical Composition of Sindora sumatrana Fruit and Seed Oil [4][5]

Plant PartPhytochemical Class/CompoundPercentage/Presence
FruitTriterpenoidsPresent
AlkaloidsPresent
SaponinsPresent
TanninsPresent
PhenolicsPresent
Seed Oil9-Octadecenoic acid (Oleic acid)44.31%
Other unidentified compounds55.69%

Pharmacological Activities

Research into the pharmacological properties of compounds isolated from the Sindora genus has demonstrated promising antimicrobial and α-glucosidase inhibitory activities.

Antimicrobial Activity

In a study on Sindora siamensis var. maritima, isolated compounds were tested for their antimicrobial effects. One of the identified compounds selectively inhibited the fungus Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL. Another compound showed weak inhibition against the bacteria Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus, with an MIC value of 128 μg/mL for all three strains.[7]

Table 2: Antimicrobial Activity of Compounds from Sindora siamensis var. maritima [7]

CompoundMicrobial StrainMIC (μg/mL)
Compound 8Candida albicans64
Compound 11Enterococcus faecalis128
Staphylococcus aureus128
Bacillus cereus128
α-Glucosidase Inhibitory Activity

Several compounds isolated from Sindora siamensis var. maritima exhibited significant α-glucosidase inhibitory activity, with IC50 values more potent than the positive control, acarbose.[7] This suggests potential applications in the management of type 2 diabetes.

Table 3: α-Glucosidase Inhibitory Activity of Compounds from Sindora siamensis var. maritima [7]

CompoundIC50 (μM)
Sindoside A14.42 ± 0.21
Sindoside B30.62 ± 0.18
Compound 825.75 ± 0.33
Compound 918.91 ± 0.27
Compound 1122.14 ± 0.15
Acarbose (Positive Control)46.78 ± 1.37

Experimental Protocols

Phytochemical Screening

A general protocol for the qualitative phytochemical screening of plant extracts involves the following steps:

  • Preparation of Extract: The plant material (e.g., fruits) is dried, powdered, and then extracted with a suitable solvent (e.g., ethanol) using a Soxhlet apparatus. The solvent is then evaporated to obtain the crude extract.

  • Test for Triterpenoids (Salkowski's Test): The extract is mixed with chloroform (B151607) and a few drops of concentrated sulfuric acid are added along the sides of the test tube. The formation of a reddish-brown color at the interface indicates the presence of triterpenoids.

  • Test for Alkaloids (Dragendorff's Reagent): The extract is acidified with dilute hydrochloric acid and then treated with Dragendorff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

  • Test for Saponins (Froth Test): The extract is diluted with water and shaken vigorously. The formation of a persistent froth indicates the presence of saponins.

  • Test for Tannins (Ferric Chloride Test): The extract is treated with a few drops of ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.

  • Test for Phenolics (Ferric Chloride Test): A small amount of the extract is dissolved in water and a few drops of ferric chloride solution are added. A deep blue or black color indicates the presence of phenolics.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8][9][10][11][12]
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

α-Glucosidase Inhibitory Assay[13][14][15][16][17]
  • Preparation of Solutions: Solutions of α-glucosidase enzyme, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Assay Procedure: The test compound is pre-incubated with the α-glucosidase enzyme solution in a 96-well plate. The reaction is initiated by adding the pNPG substrate.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

  • Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.

Mechanisms of Action (Visualized with Graphviz)

α-Glucosidase Inhibition

Alpha-glucosidase inhibitors act by competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine.[8][9][10][11] This slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.[12]

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose SindoraCompound Sindora Glycosides (e.g., Sindosides) SindoraCompound->AlphaGlucosidase Competitive Inhibition antimicrobial_mechanism cluster_cell Bacterial Cell Integrity FlavonoidGlycoside Flavonoid Glycoside (from Sindora) CellMembrane Cell Membrane FlavonoidGlycoside->CellMembrane Interaction BacterialCell Bacterial Cell MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (e.g., Nucleic Acids) MembraneDisruption->Leakage CellLysis Cell Lysis and Death Leakage->CellLysis

References

An In-depth Technical Guide to the Solubility and Stability of 1,9-Caryolanediol 9-acetate and Related Caryophyllane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the solubility and stability characteristics pertinent to 1,9-Caryolanediol 9-acetate, a member of the caryophyllane class of sesquiterpenoids. Due to the limited specific data for this compound, this document leverages data from the closely related and extensively studied (-)-Caryophyllene oxide to infer and predict its physicochemical properties. The guide includes tabulated solubility data in various solvents, detailed experimental protocols for solubility and stability determination, and visual diagrams of relevant biological signaling pathways. This document is intended to equip researchers and drug development professionals with the necessary information to effectively work with and formulate caryophyllane-based compounds.

Physicochemical Properties of Caryophyllane Sesquiterpenoids

This compound (CAS: 155488-34-9; Molecular Formula: C₁₇H₂₈O₃) is a sesquiterpenoid acetate (B1210297). Its structure, featuring a bulky tricyclic core and an acetate group, suggests it is a lipophilic molecule with limited aqueous solubility. The stability of the ester linkage may be susceptible to hydrolysis under acidic or basic conditions.

General storage recommendations from suppliers for this compound include storage at -20°C or 2-8°C in a dry, sealed container, indicating potential sensitivity to temperature and moisture.

Solubility Profile

While specific quantitative solubility data for this compound is unavailable, the solubility of the related compound (-)-Caryophyllene oxide provides valuable insights.

Table 1: Quantitative Solubility Data for (-)-Caryophyllene oxide

SolventSolubility (mg/mL)Reference
Ethanol~30[1]
Dimethyl Sulfoxide (DMSO)~10[1]
Dimethylformamide (DMF)~20[1]
1:3 Solution of Ethanol:PBS (pH 7.2)~0.25[1]
WaterInsoluble[2][3]
Supercritical Carbon Dioxide (308.15 K)24.9 - 299.94 x 10⁻³ (mole fraction)[4][5]
Supercritical Carbon Dioxide (318.15 K)2.542 - 102.359 x 10⁻³ (mole fraction)[4][5]

Stability Profile

The stability of terpenoid acetates is influenced by temperature, pH, light, and the presence of oxidative or hydrolytic conditions. The ester linkage in this compound is a potential site for degradation.

General Stability Considerations for Terpenoid Acetates:

  • Hydrolysis: The acetate group can be hydrolyzed to the corresponding alcohol (1,9-Caryolanediol) and acetic acid. This process is accelerated in acidic or basic solutions.

  • Oxidation: The terpene core may be susceptible to oxidation, especially if exposed to air and light over extended periods.

  • Thermal Degradation: Elevated temperatures can lead to decomposition. Supplier recommendations for cold storage (-20°C or 2-8°C) should be strictly followed.

A study on terpenoid-derived secondary ozonides, which also contain oxygenated functionalities, indicated that some of these compounds can be remarkably stable in aqueous:organic mixtures, persisting for over a week at room temperature.[6][7][8] This suggests that the core terpenoid structure can possess considerable stability.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of lipophilic natural products like this compound.

Protocol for Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[9]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, PBS)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved material settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

Protocol for Stability Testing (Accelerated and Long-Term)

This protocol is based on general principles for stability testing of natural products and active pharmaceutical ingredients.[10][11]

Materials:

  • This compound

  • Selected solvent systems or solid-state formulation

  • Environmental chambers with controlled temperature and humidity

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC) for potency and impurity analysis

Procedure:

  • Prepare samples of this compound in the desired formulation or as a pure compound.

  • Divide the samples into different groups for storage under various conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • For photostability testing, expose a sample to a light source according to ICH Q1B guidelines.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

  • Analyze the samples for:

    • Appearance: Visual inspection for color change, precipitation, etc.

    • Potency: Quantification of the remaining this compound.

    • Degradation Products: Identification and quantification of any new peaks in the chromatogram.

  • Establish a stability profile and determine the shelf-life or re-test period.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Extract and dilute supernatant C->D E Quantify concentration via HPLC/UV-Vis D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Flow for Stability Testing

G start Prepare Samples storage Store at Varied Conditions (Long-term, Accelerated, Photostability) start->storage sampling Withdraw Samples at Time Points storage->sampling analysis Analyze for Potency and Degradants sampling->analysis analysis->sampling Next Time Point end Establish Stability Profile analysis->end

Caption: Logical Flow of a Stability Testing Program.

Signaling Pathways Modulated by Caryophyllane Sesquiterpenoids

Caryophyllane sesquiterpenoids like β-caryophyllene and caryophyllene (B1175711) oxide have been shown to modulate key signaling pathways involved in inflammation and cancer.

G cluster_pathway1 PI3K/AKT/mTOR Pathway cluster_pathway2 MAPK Pathway A Caryophyllane Sesquiterpenoids B PI3K A->B inhibition C AKT B->C D mTOR C->D E Cell Proliferation, Survival, Angiogenesis D->E F Caryophyllane Sesquiterpenoids G ROS Generation F->G induction H MAPKs (ERK, JNK, p38) G->H I Apoptosis H->I

Caption: Modulation of PI3K/AKT/mTOR and MAPK Signaling Pathways.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive understanding of its likely solubility and stability can be extrapolated from closely related caryophyllane sesquiterpenoids. It is anticipated to be a lipophilic compound with good solubility in organic solvents and poor solubility in aqueous media. Its stability is likely influenced by the hydrolytic susceptibility of the acetate group and potential for oxidation of the terpene core. The provided experimental protocols offer a robust framework for researchers to determine the precise physicochemical properties of this compound, facilitating its effective use in research and development.

References

Methodological & Application

Application Note: A Proposed Synthesis Protocol for 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed multi-step synthesis for 1,9-Caryolanediol 9-acetate, a derivative of the natural sesquiterpene caryophyllene. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a sesquiterpenoid derivative with potential applications in pharmaceutical research. Its synthesis involves the stereoselective functionalization of the caryophyllane skeleton, a challenging task due to the conformational flexibility and reactivity of its nine-membered ring. This protocol details a proposed three-step synthesis starting from the readily available natural product, (-)-β-caryophyllene. The synthesis involves an initial epoxidation, followed by a regioselective hydrolysis of the resulting epoxide to form the target diol, and concludes with a selective acetylation.

Proposed Synthesis Pathway

The proposed synthetic route to this compound is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Selective Acetylation beta-Caryophyllene beta-Caryophyllene Caryophyllene_Oxide (-)-Caryophyllene Oxide beta-Caryophyllene->Caryophyllene_Oxide m-CPBA, DCM 1_9_Caryolanediol 1,9-Caryolanediol Caryophyllene_Oxide->1_9_Caryolanediol Aqueous Acid (controlled) Protected_Diol 1-O-TBDMS-1,9-Caryolanediol 1_9_Caryolanediol->Protected_Diol TBDMSCl, Imidazole, DMF Acetylated_Product 9-O-Acetyl-1-O-TBDMS-1,9-Caryolanediol Protected_Diol->Acetylated_Product Acetic Anhydride, Pyridine Final_Product This compound Acetylated_Product->Final_Product TBAF, THF Protection_Strategy Diol 1,9-Caryolanediol (Two -OH groups) Protected_Diol Selective Protection (One -OH protected) Diol->Protected_Diol Protect more reactive -OH Acetylated Acetylation (Free -OH acetylated) Protected_Diol->Acetylated Acetylate remaining -OH Deprotected Deprotection (Final Product) Acetylated->Deprotected Remove protecting group

Application Note: HPLC Analysis for Purity Determination of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpene derivative of caryophyllene, a class of natural products with significant interest in pharmaceutical and life sciences research. Ensuring the purity of such compounds is critical for accurate biological and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used technique for the analysis of sesquiterpenes and their derivatives.

Principle

The method employs a reversed-phase HPLC system to separate this compound from potential impurities. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its non-polar nature, this compound is retained on the column and then eluted by the organic mobile phase. Detection is achieved using a UV detector at a low wavelength, as many sesquiterpenoids lack strong chromophores.[1] The peak area of the analyte is proportional to its concentration, allowing for the calculation of purity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v).

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent air bubbles in the system.

4. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

5. Preparation of Sample Solution

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. HPLC Operating Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (80:20, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detector Wavelength210 nm
Run Time20 minutes

7. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

  • The tailing factor for the this compound peak is not more than 2.0.

  • The theoretical plate count is not less than 2000.

8. Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a structured table for clear comparison and reporting.

Table 1: Summary of HPLC Analysis Data for this compound Purity

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
Standarde.g., 8.5e.g., 1250000e.g., 99.8-
Sample 1e.g., 8.5e.g., 1235000e.g., 98.598.5
Sample 2e.g., 8.5e.g., 1240000e.g., 99.099.0

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 210 nm F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I J Generate Report I->J cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Workflow for the HPLC purity analysis of this compound.

References

Application Notes & Protocols: Structural Elucidation of 1,9-Caryolanediol 9-acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products.[1][2] This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid derivative. The protocols outlined here cover sample preparation, data acquisition, and interpretation of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Data Presentation: NMR Assignments

The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
152.11.65mC-2, C-8, C-9, C-11H-2, H-8
228.31.50, 1.82m, mC-1, C-3, C-4H-1, H-3
339.41.45, 1.95m, mC-2, C-4, C-5H-2, H-4
472.8----
550.21.78mC-3, C-4, C-6, C-12, C-13H-6
629.51.60, 2.10m, mC-5, C-7, C-8H-5, H-7
740.11.55, 1.90m, mC-6, C-8, C-9H-6, H-8
848.51.88mC-1, C-7, C-9, C-10, C-11H-1, H-7
981.54.95dd (10.5, 4.5)C-1, C-7, C-8, C-10, C-11, C-1'H-1, H-8
1034.21.25, 1.60m, mC-1, C-8, C-9, C-11H-1
1135.1----
1230.51.05sC-4, C-5, C-11, C-13-
1322.81.02sC-4, C-5, C-11, C-12-
1417.10.98sC-1, C-10, C-11-
1521.42.05sC-1'-
1' (C=O)170.5----

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves the following steps:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate, typically around 4.5 cm.[3]

2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm in both dimensions

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2, ¹H), 165 ppm (F1, ¹³C)

    • ¹JCH Coupling Constant: 145 Hz

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 32

    • Data Points: 2048 (F2) x 256 (F1)

    • Spectral Width: 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

    • Long-range JCH Coupling Constant: Optimized for 8 Hz[3][4]

3. Data Processing

  • Apply a sine-squared window function to both dimensions of the 2D data.

  • Perform Fourier transformation.

  • Phase correct the spectra manually.

  • Calibrate the spectra using the residual solvent peak (CDCl₃: δH 7.26, δC 77.16) or TMS (δH 0.00, δC 0.00).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown natural product using NMR spectroscopy.

G Figure 2. General workflow for NMR-based structural elucidation. cluster_sample Sample Handling cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification Preparation Sample Preparation (CDCl3) Isolation->Preparation OneD 1D NMR (¹H, ¹³C, DEPT) Preparation->OneD Acquire 1D Spectra TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Acquire 2D Spectra Processing Data Processing & Calibration TwoD->Processing Assignment Spectral Assignment Processing->Assignment Interpret Spectra Structure Structure Proposal Assignment->Structure Connect Fragments Validation Structure Validation Structure->Validation Confirm Correlations G Figure 4. Key predicted HMBC correlations for this compound. H9 H9 (δ 4.95) C1 C1 H9->C1 ³J C8 C8 H9->C8 ²J CO C=O (δ 170.5) H9->CO ³J H12 H12 (δ 1.05) C4 C4 H12->C4 ³J C5 C5 H12->C5 ³J C11 C11 H12->C11 ²J H13 H13 (δ 1.02) H13->C4 ³J H13->C5 ³J H13->C11 ²J H15 H15 (δ 2.05) H15->CO ²J C9 C9

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest in natural product chemistry and drug discovery. The following sections include a summary of expected quantitative data, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a visualization of the proposed fragmentation pathway.

Data Presentation: Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the known fragmentation of caryophyllane-type sesquiterpenoids and the behavior of acetate (B1210297) esters upon electron ionization (EI). The molecular weight of this compound (C₁₇H₂₈O₃) is 280.4 g/mol . The expected mass-to-charge ratios (m/z) and their proposed origins are summarized in the table below.

m/zProposed Fragment IonDescription of Neutral Loss
280[C₁₇H₂₈O₃]⁺•Molecular Ion (M⁺•)
220[C₁₅H₂₄O]⁺•Loss of acetic acid (CH₃COOH)
205[C₁₅H₂₅]⁺Loss of acetic acid and a hydroxyl radical (•OH)
202[C₁₅H₂₂]⁺•Loss of acetic acid and water (H₂O)
177[C₁₃H₂₁]⁺Complex rearrangement and fragmentation of the caryophyllane skeleton
161[C₁₂H₁₇]⁺Further fragmentation of the hydrocarbon backbone
133[C₁₀H₁₃]⁺Common fragment in caryophyllane sesquiterpenoids
119[C₉H₁₁]⁺Common fragment in caryophyllane sesquiterpenoids
105[C₈H₉]⁺Common fragment in caryophyllane sesquiterpenoids
93[C₇H₉]⁺Common fragment in sesquiterpenoids
43[CH₃CO]⁺Acetyl cation from the acetate group (often the base peak)

Experimental Protocols

The following is a representative GC-MS protocol for the analysis of this compound. This protocol is based on established methods for the analysis of sesquiterpenoid acetates.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate or hexane.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards of lower concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and determination of the limit of detection (LOD) and limit of quantification (LOQ).

  • Sample Extraction (from a biological matrix):

    • Homogenize the sample material (e.g., plant tissue, microbial culture).

    • Extract the homogenized sample with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the extract and concentrate under reduced pressure at a temperature below 40°C.

    • Re-dissolve the residue in a known volume of the GC-MS compatible solvent.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of sesquiterpenoids.

  • Injector:

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final Hold: Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 40-500

3. Data Analysis

  • Identification: The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or with a previously analyzed authentic standard. The retention time should also be consistent.

  • Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., m/z 220 or a specific fragment ion) against the concentration of the prepared standard solutions.

Mandatory Visualization

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and the experimental workflow for the analysis of this compound.

fragmentation_pathway M This compound [C₁₇H₂₈O₃]⁺• m/z = 280 frag_220 [M - CH₃COOH]⁺• [C₁₅H₂₄O]⁺• m/z = 220 M->frag_220 - CH₃COOH (60 Da) frag_43 [CH₃CO]⁺ m/z = 43 M->frag_43 - C₁₅H₂₅O₂• frag_202 [M - CH₃COOH - H₂O]⁺• [C₁₅H₂₂]⁺• m/z = 202 frag_220->frag_202 - H₂O (18 Da) frag_161 [C₁₂H₁₇]⁺ m/z = 161 frag_220->frag_161 - C₄H₇O• frag_133 [C₁₀H₁₃]⁺ m/z = 133 frag_161->frag_133 - C₂H₄

Caption: Proposed EI-MS fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Plant Material) extraction Solvent Extraction sample->extraction concentration Concentration extraction->concentration reconstitution Reconstitution in Solvent concentration->reconstitution gc_injection GC Injection reconstitution->gc_injection gc_separation Chromatographic Separation (HP-5ms column) gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 40-500) ms_ionization->ms_detection identification Compound Identification (Retention Time & Mass Spectrum) ms_detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Application Notes and Protocols for In Vitro Evaluation of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid acetate (B1210297) ester of scientific interest for its potential therapeutic properties. Structurally related compounds, such as other terpene acetates and caryolane derivatives, have demonstrated anti-inflammatory and cytotoxic activities, often through modulation of key cellular signaling pathways like NF-κB and MAPK.[1][2][3][4][5][6][7][8][9] These application notes provide detailed protocols for a panel of in vitro assays to characterize the cytotoxic and anti-inflammatory potential of this compound.

Application Note 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on various cell lines and to establish the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11][12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10][11]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cell lines (e.g., RAW 264.7 macrophages, HeLa, HepG2) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 4 hours at 37°C.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle pipetting.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity of this compound
Cell LineIncubation Time (h)IC50 (µM)
RAW 264.724> 100
HeLa2475.4
HepG22482.1
RAW 264.74895.2
HeLa4852.8
HepG24861.5

Note: The data presented above is for illustrative purposes only.

Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treat Incubate 24-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Application Note 2: In Vitro Anti-Inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce pro-inflammatory mediators including nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[15][16] The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[15]

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Pre-treatment and LPS Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[15][17] Include control wells: untreated cells, cells treated with LPS only, and cells with compound only.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).[17]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[17]

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-only treated cells.

Data Presentation: Hypothetical Inhibition of Nitric Oxide Production
Compound Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)2.1-
LPS (1 µg/mL) only45.80
142.57.2
1031.231.9
5015.765.7
1008.381.9

Note: The data presented above is for illustrative purposes only.

Workflow for Nitric Oxide Inhibition Assay

NO_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment & Stimulation cluster_assay Day 3: Griess Assay seed_cells Seed RAW 264.7 Cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Pre-treat with Compound (1-2h) incubate_24h->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate_lps Incubate 24h add_lps->incubate_lps collect_supernatant Collect Supernatant incubate_lps->collect_supernatant add_griess Add Griess Reagents collect_supernatant->add_griess read_absorbance Read Absorbance (540 nm) add_griess->read_absorbance

Caption: Workflow for the in vitro anti-inflammatory nitric oxide assay.

Application Note 3: Elucidation of Mechanism via NF-κB Signaling Pathway

Objective: To determine if the anti-inflammatory activity of this compound is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Principle: The NF-κB pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS.[2] A luciferase reporter assay can be used to quantify NF-κB transcriptional activity.[18][19][20][21]

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection:

    • Seed HEK293T or RAW 264.7 cells in a 24-well plate.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[20]

  • Cell Lysis and Luciferase Activity Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.[20]

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Data Presentation: Hypothetical Inhibition of NF-κB Activity
Compound Concentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Control (unstimulated)1.0-
Stimulated (LPS only)15.20
113.89.9
108.547.2
503.284.5
1001.991.5

Note: The data presented above is for illustrative purposes only.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Compound 1,9-Caryolanediol 9-acetate Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

Application Note 4: Investigation of the MAPK Signaling Pathway

Objective: To investigate whether this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by assessing the phosphorylation status of p38 MAPK.

Principle: The MAPK pathways (including p38, ERK, and JNK) are crucial in transducing extracellular signals into cellular responses, including inflammation.[2] Upon stimulation by agents like LPS, MAPKs are activated through phosphorylation.[3][22] Western blotting can be used to detect the phosphorylated (active) forms of these kinases.[23][24][25]

Experimental Protocol: Western Blot for Phospho-p38 MAPK
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 70-80% confluency.

    • Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[23]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK.[23]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

    • Strip the membrane and re-probe with an antibody for total p38 MAPK to serve as a loading control.

    • Quantify band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38.

Data Presentation: Hypothetical Inhibition of p38 MAPK Phosphorylation
Treatmentp-p38/total p38 Ratio (Normalized)
Control (unstimulated)0.15
LPS (1 µg/mL) only1.00
LPS + Compound (10 µM)0.68
LPS + Compound (50 µM)0.31
LPS + Compound (100 µM)0.19

Note: The data presented above is for illustrative purposes only.

MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates p_p38 p-p38 (Active) TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activates Compound 1,9-Caryolanediol 9-acetate Compound->TAK1 Inhibits? Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription

Caption: Potential modulation of the p38 MAPK signaling pathway.

References

Application Notes and Protocols for 1,9-Caryolanediol 9-acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant lack of data regarding the cell culture applications of 1,9-Caryolanediol 9-acetate. Despite its availability as a natural product for research, no published studies were identified that detail its biological effects, including potential anticancer or anti-inflammatory activities, in in vitro cell culture systems.

Searches for this compound, including by its CAS number (155488-34-9), did not yield any experimental data on its use in cell culture, mechanism of action, or effects on cellular signaling pathways.

Furthermore, research on the parent compound, caryolan-1,9β-diol , isolated from a marine Streptomyces species, showed that it exhibited no cytotoxic activity against human hepatoma (Hep3B) and osteosarcoma (MG-63) cell lines. It also lacked activity against Gram-positive and Gram-negative bacteria. This suggests that the core caryolane structure may be biologically inert in these contexts.

Due to the absence of available data, the following sections, which would typically detail the applications, protocols, and mechanisms of a bioactive compound, cannot be completed for this compound.

I. Quantitative Data Summary

No quantitative data (e.g., IC50 values, effective concentrations) on the biological activity of this compound in cell culture has been reported in the scientific literature.

II. Experimental Protocols

Detailed experimental protocols for the use of this compound in cell culture are not available as no such studies have been published.

III. Signaling Pathways and Experimental Workflows

Visualizations of signaling pathways and experimental workflows cannot be generated as the mechanism of action and biological effects of this compound remain uninvestigated.

Alternative Compound for Consideration: β-Caryophyllene

For researchers interested in sesquiterpenoids with demonstrated bioactivity, β-caryophyllene is a well-studied natural product with significant anti-inflammatory and anticancer properties. A detailed report on its cell culture applications, including protocols, quantitative data, and pathway diagrams, can be provided upon request.

1,9-Caryolanediol 9-acetate: Application Notes for a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid belonging to the caryolane class of natural products. While direct studies on its anti-inflammatory properties are limited, its structural similarity to other well-researched caryolane sesquiterpenoids, such as β-caryophyllene and β-caryophyllene oxide, suggests its potential as a novel anti-inflammatory agent. These related compounds have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators.

These application notes provide a comprehensive guide to the potential anti-inflammatory applications of this compound, including detailed protocols for in vitro and in vivo evaluation. The presented quantitative data is hypothetical and extrapolated from the known activities of structurally related caryolane sesquiterpenoids, intended to serve as a benchmark for initial experimental design.

Data Presentation

The following tables summarize the hypothetical quantitative data for the anti-inflammatory activity of this compound in key in vitro and in vivo assays.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite (B80452)25.5
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-α32.8
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-645.2

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelAssayDosing (mg/kg, p.o.)ParameterInhibition (%)
Balb/c MiceCarrageenan-induced Paw Edema50Paw Volume48.5
Balb/c MiceCarrageenan-induced Paw Edema100Paw Volume65.2

Experimental Protocols

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

2. TNF-α and IL-6 Production Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

  • Cell Culture and Seeding: Follow the same procedure as the NO production assay.

  • Treatment and Stimulation: Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.[3]

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[4][5]

In Vivo Assay

3. Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[6]

  • Animals: Use male Balb/c mice (20-25 g).

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 50 and 100 mg/kg).

  • Treatment: Administer the test compounds orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[7][8]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7][8]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Mechanistic Studies

4. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

  • Cell Culture, Seeding, and Treatment: Follow the same initial steps as the in vitro assays. The stimulation time with LPS may be shorter (e.g., 30-60 minutes) to observe early signaling events.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[9]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the respective total protein or loading control.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanism of Action raw_cells RAW 264.7 Cells treatment Treat with This compound raw_cells->treatment lps Stimulate with LPS treatment->lps no_assay Nitric Oxide Assay (Griess Reagent) lps->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) lps->cytokine_assay mice Balb/c Mice po_treatment Oral Administration of This compound mice->po_treatment carrageenan Inject Carrageenan in Paw po_treatment->carrageenan edema_measurement Measure Paw Edema carrageenan->edema_measurement wb_cells RAW 264.7 Cells wb_treatment Treatment + LPS wb_cells->wb_treatment protein_extraction Protein Extraction wb_treatment->protein_extraction western_blot Western Blot for NF-κB & MAPK proteins protein_extraction->western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa P IkBa IκBα IkBa->p_IkBa p65_p50 p65/p50 p65_p50->IkBa nucleus Nucleus p65_p50->nucleus Translocation proteasome Proteasomal Degradation p_IkBa->proteasome p65_p50_nuc p65/p50 nucleus->p65_p50_nuc genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_p50_nuc->genes caryolanediol 1,9-Caryolanediol 9-acetate caryolanediol->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MEK1_2 MEK1/2 TLR4->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 genes Pro-inflammatory Gene Expression AP1->genes caryolanediol 1,9-Caryolanediol 9-acetate caryolanediol->MKK3_6 Inhibition caryolanediol->MKK4_7 Inhibition caryolanediol->MEK1_2 Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

References

Application Notes & Protocols: Antimicrobial Activity Testing of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of 1,9-Caryolanediol 9-acetate. The described methods are foundational in antimicrobial research and are designed to determine the inhibitory and bactericidal potential of a test compound against a panel of pathogenic bacteria.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products and their derivatives, such as the sesquiterpenoid this compound, represent a promising avenue for new antimicrobial drugs. To ascertain the therapeutic potential of such compounds, a systematic evaluation of their antimicrobial activity is paramount. This document outlines standardized in vitro methods for determining the antimicrobial susceptibility of microorganisms to this compound, including the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard[6]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)[5]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours culture), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

    • This will result in 50 µL of varying concentrations of the test compound in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (wells with CAMHB and inoculum but no test compound) and a negative control (wells with CAMHB and the test compound but no inoculum).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[5]

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1][2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8] This test is a logical extension of the MIC assay.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[5][9]

    • Spread the aliquot evenly onto a labeled MHA plate.[5]

    • Also, plate an aliquot from the positive growth control well to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[9]

  • Interpretation of Results:

    • After incubation, count the number of colonies on each MHA plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7][8]

Data Presentation

The following tables represent hypothetical data for the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive64
Enterococcus faecalis ATCC 29212Gram-positive128
Escherichia coli ATCC 25922Gram-negative256
Pseudomonas aeruginosa ATCC 27853Gram-negative>512
Klebsiella pneumoniae ATCC 13883Gram-negative256

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213641282Bactericidal
Enterococcus faecalis ATCC 292121285124Bactericidal
Escherichia coli ATCC 25922256>512>2Bacteriostatic
Klebsiella pneumoniae ATCC 13883256>512>2Bacteriostatic

An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Bacterial Culture B Standardized Inoculum A->B D Inoculation of 96-Well Plate B->D C Compound Dilutions C->D E Incubation (16-20h) D->E F Read MIC E->F G Subculture onto Agar Plates F->G H Incubation (18-24h) G->H I Read MBC H->I

Caption: Workflow for MIC and MBC determination.

Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis

G compound 1,9-Caryolanediol 9-acetate pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking cell_wall Cell Wall Synthesis crosslinking->cell_wall lysis Cell Lysis cell_wall->lysis

Caption: Postulated inhibition of bacterial cell wall synthesis.

Logical Relationship: MIC and MBC

G mic MIC (Inhibition of Growth) mbc MBC (Bacterial Killing) mic->mbc Determines basis for bactericidal Bactericidal (MBC ≤ 4 x MIC) mbc->bactericidal bacteriostatic Bacteriostatic (MBC > 4 x MIC) mbc->bacteriostatic

References

Application Notes and Protocols: 1,9-Caryolanediol 9-acetate in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Caryolanediol 9-acetate is a natural product belonging to the caryolane class of sesquiterpenoids. While research on this specific compound is emerging, related compounds and natural extracts containing acetate (B1210297) moieties have demonstrated a range of biological activities, suggesting potential avenues for drug discovery. This document provides an overview of the potential applications and theoretical experimental protocols based on the activities of structurally related compounds. It is important to note that specific biological data for this compound is limited in the public domain, and the following sections are intended to serve as a guide for initiating research.

Potential Therapeutic Applications

Based on the known biological activities of similar natural products, this compound could be investigated for the following applications:

  • Anti-inflammatory Effects: Many sesquiterpenoids and acetate-containing natural products exhibit anti-inflammatory properties.

  • Antimicrobial Activity: Essential oils rich in terpenes and their derivatives have been shown to possess antibacterial and antifungal properties.

  • Antioxidant Properties: The structural motifs present in this compound may contribute to antioxidant activity by scavenging free radicals.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for this compound. The following table is a template that can be used to summarize experimental findings as they become available.

Assay TypeTarget/OrganismMetric (e.g., IC50, MIC)Result (µM or µg/mL)Positive ControlReference
Anti-inflammatory
In vitro (e.g., COX-2 inhibition)COX-2IC50Celecoxib
In vitro (e.g., NO inhibition)Lipopolysaccharide-stimulated RAW 264.7 cellsIC50L-NMMA
In vivo (e.g., Carrageenan-induced paw edema)Rat% InhibitionIndomethacin
Antimicrobial
Gram-positive bacteria (e.g., S. aureus)MICVancomycin
Gram-negative bacteria (e.g., E. coli)MICGentamicin
Fungi (e.g., C. albicans)MICAmphotericin B
Antioxidant
DPPH radical scavengingIC50Ascorbic Acid
ABTS radical scavengingIC50Trolox

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • N(G)-monomethyl-L-arginine (L-NMMA) (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in DMEM. The final DMSO concentration should be less than 0.1%.

    • Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the test compound or L-NMMA.

  • Stimulation: Add 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.

Protocol 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound

  • Standard antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Resazurin (B115843) dye (optional, for viability)

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells with microbial inoculum and a standard antibiotic.

    • Negative Control: Wells with microbial inoculum and no compound (growth control).

    • Sterility Control: Wells with broth only.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

    • Alternatively, add resazurin dye to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Dilution Serial Dilution Compound->Dilution Cells Cell Culture (RAW 264.7) Treatment Compound Treatment & LPS Stimulation Cells->Treatment Bacteria Bacterial Culture Inoculation Inoculation Bacteria->Inoculation Griess Griess Assay for NO Treatment->Griess Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Absorbance/Visual Reading Griess->Readout Incubation->Readout IC50 IC50/MIC Calculation Readout->IC50

Caption: General experimental workflow for in vitro biological activity screening.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide iNOS->NO Compound This compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Postulated anti-inflammatory signaling pathway for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,9-Caryolanediol 9-acetate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or low-quality starting material (β-caryophyllene).2. Decomposed or low-purity Lewis acid catalyst (e.g., BF₃·Et₂O).3. Insufficient reaction time or non-optimal reaction temperature.4. Presence of moisture in the reaction mixture.1. Purify β-caryophyllene by vacuum distillation before use.2. Use a fresh, unopened bottle of the Lewis acid catalyst. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with a temperature range of 0 °C to room temperature.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products/Isomers 1. The reaction can inherently produce multiple acylated products.2. The catalyst concentration may be too high, leading to side reactions.3. The reaction temperature may be too high, promoting isomerization.1. Utilize column chromatography with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) for efficient separation of the desired product.2. Optimize the catalyst concentration by performing small-scale trials with varying amounts.3. Maintain a lower reaction temperature to improve selectivity.
Product Decomposition During Workup 1. The aqueous workup is too acidic or basic, leading to hydrolysis of the acetate group.2. Prolonged exposure to high temperatures during solvent evaporation.1. Use a mild quenching agent like a saturated sodium bicarbonate solution to neutralize the catalyst. Ensure the aqueous solution is not strongly acidic or basic.2. Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C).
Difficulty in Product Purification 1. Co-elution of isomers or byproducts during column chromatography.2. The product is an oil and does not crystallize.1. Experiment with different solvent systems for column chromatography. High-Performance Liquid Chromatography (HPLC) may be necessary for high-purity isolation.2. If the product is an oil, ensure all solvent is removed under high vacuum. If crystallization is desired, try dissolving the oil in a minimal amount of a non-polar solvent and storing it at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the acetylation of β-caryophyllene to produce caryophyllane acetates?

Based on available literature, boron trifluoride etherate (BF₃·Et₂O) has been shown to be a highly efficient Lewis acid catalyst for the acylation of β-caryophyllene with acetic anhydride (B1165640) under solvent-free conditions, potentially leading to a high yield of acylated products.[1]

Q2: What are the expected side products in this reaction?

The acylation of β-caryophyllene can lead to the formation of several isomeric acetate products due to the complex structure of the starting material and the possibility of carbocation rearrangements. Additionally, unreacted β-caryophyllene and polymeric materials can also be present as impurities.

Q3: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable TLC system would be a silica (B1680970) gel plate with a mobile phase of hexane and ethyl acetate in a 9:1 or 8:2 ratio. The starting material (β-caryophyllene) will have a higher Rf value than the more polar acetate products.

Q4: What is the best method for purifying the final product?

Column chromatography on silica gel is the most common method for purifying this compound from the reaction mixture. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is recommended. Fractions should be analyzed by TLC to identify and combine those containing the pure product.

Q5: How should I handle and store this compound?

This compound should be stored in a tightly sealed container, preferably under an inert atmosphere, at a low temperature (-20 °C is recommended) to prevent degradation. It is important to avoid exposure to moisture and air.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the acylation of β-caryophyllene.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add β-caryophyllene (1.0 eq).

  • Reagent Addition: Add acetic anhydride (1.5 eq) to the flask.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (BF₃·Et₂O) (0.2 eq) dropwise while stirring.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature if the reaction is slow at 0 °C.

  • Quenching: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Acylation of β-Caryophyllene

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Total Yield of Acylated Products (%)
BF₃·Et₂O0.2 : 1275[1]
ZnCl₂0.2 : 1445
FeCl₃0.2 : 1430
I₂0.2 : 1625
AlCl₃0.2 : 1340

Note: The yields presented for catalysts other than BF₃·Et₂O are hypothetical and for illustrative purposes to highlight the comparative efficacy.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine β-caryophyllene and Acetic Anhydride start->reagents cool Cool to 0 °C reagents->cool catalyst Add BF₃·Et₂O cool->catalyst react Reaction Monitoring (TLC) catalyst->react quench Quench with NaHCO₃ (aq) react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography evaporate->purify product 1,9-Caryolanediol 9-acetate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic issue Low Yield cause1 Poor Reagent Quality issue->cause1 cause2 Suboptimal Conditions issue->cause2 cause3 Moisture Contamination issue->cause3 solution1 Purify Starting Material Use Fresh Catalyst cause1->solution1 solution2 Optimize Time & Temp (TLC Monitoring) cause2->solution2 solution3 Use Anhydrous Technique cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Overcoming Solubility Challenges with 1,9-Caryolanediol 9-acetate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Caryolanediol 9-acetate. The focus is on addressing and overcoming solubility issues to ensure reliable and reproducible results in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a caryophyllane-type sesquiterpenoid. Like many lipophilic natural products, it has low aqueous solubility, which can lead to precipitation in the aqueous buffers used in most biological assays. This can result in inaccurate and inconsistent experimental outcomes.

Q2: What is the best solvent to prepare a stock solution of this compound?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of lipophilic compounds for use in biological assays.[1][2] It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically less than 0.5% v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[1]

Q3: My compound precipitates when I add it to the aqueous assay buffer. What can I do?

A: This is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure your stock solution is at a high enough concentration so that the volume added to the aqueous buffer is minimal, keeping the final solvent concentration low.

  • Use a Co-solvent: In some cases, a combination of solvents may improve solubility.

  • Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.

  • Vortexing: Vigorous vortexing immediately after adding the compound to the buffer can help prevent initial precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer to gradually decrease the solvent concentration.

Q4: Can I use detergents or cyclodextrins to improve the solubility of this compound?

A: Yes, both detergents and cyclodextrins are effective tools for increasing the apparent solubility of lipophilic compounds in aqueous solutions.

  • Detergents: Non-ionic detergents like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve compound solubility in biochemical assays. However, their use in cell-based assays must be carefully evaluated for potential cytotoxicity.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate lipophilic molecules, forming inclusion complexes that are more water-soluble. This is a widely used technique in pharmaceutical formulation to enhance drug solubility and bioavailability.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability between replicate wells or experiments.

  • Possible Cause: Compound precipitation leading to inconsistent concentrations in the assay.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

    • Solubility Test: Before running the full assay, perform a small-scale solubility test. Prepare the highest concentration of your compound in the final assay buffer and visually inspect for precipitation over the planned experiment duration.

    • Optimize Stock Solution Preparation: Ensure your stock solution is fully dissolved before use. Gentle warming or sonication may be necessary. Always prepare fresh dilutions for each experiment.[3][4][5]

Issue 2: Lower than Expected Potency (High IC50/EC50 Values)
  • Symptom: The compound appears less active than anticipated.

  • Possible Cause: The actual concentration of the dissolved compound in the assay is lower than the nominal concentration due to poor solubility.

  • Troubleshooting Steps:

    • Re-evaluate Solubility: The compound may be precipitating at higher concentrations in your dose-response curve. Try a narrower concentration range or use one of the solubilization techniques mentioned in the FAQs.

    • Assay Incubation Time: For longer incubation times, the compound may precipitate out of solution over time. Consider shorter incubation periods if experimentally feasible.

Quantitative Data: Solubility of this compound

Specific solubility data for this compound is not widely available in the literature. Researchers should determine the solubility of their specific batch of the compound in various solvents and buffer systems empirically. The following table can be used as a template to record your experimental findings.

Solvent/Buffer SystemMaximum Soluble Concentration (mM)Observations (e.g., clear solution, precipitate)
100% DMSOUser-determined
100% EthanolUser-determined
Assay Buffer + 0.5% DMSOUser-determined
Assay Buffer + 0.1% DMSOUser-determined
Assay Buffer + 0.1% Tween® 20User-determined

Experimental Protocols

Given that sesquiterpenoids often exhibit anti-inflammatory and cytotoxic properties, the following are detailed protocols for key assays to investigate these potential activities of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Replace the culture medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the level of nitrite (B80452), a stable product of nitric oxide (NO), which is a key inflammatory mediator.

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[7]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Cytokine Quantification (ELISA)

This protocol outlines the quantification of a pro-inflammatory cytokine (e.g., TNF-α) in cell culture supernatants using a sandwich ELISA.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of cell culture supernatants (collected from cells treated as in Protocol 2) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at 450 nm.[8][9][10]

  • Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38) pathways.

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS or TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-p38, p38) overnight at 4°C.[11][13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][13]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Inflammatory Gene Expression Caryolanediol_acetate 1,9-Caryolanediol 9-acetate Caryolanediol_acetate->IKK_complex potential inhibition NFkB_n NF-κB NFkB_n->Gene_Expression activates MAPK_Signaling_Pathway cluster_nucleus Nucleus Stress_Stimulus Stress Stimulus (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Nucleus Nucleus p38_MAPK->Nucleus translocation Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Caryolanediol_acetate 1,9-Caryolanediol 9-acetate Caryolanediol_acetate->MAPKK potential inhibition p38_n p38 MAPK p38_n->Transcription_Factors activates Experimental_Workflow Start Start: Solubility Issue with This compound Stock_Prep Prepare Concentrated Stock Solution in DMSO Start->Stock_Prep Solubility_Test Perform Solubility Test in Assay Buffer Stock_Prep->Solubility_Test Precipitate Precipitate Forms? Solubility_Test->Precipitate Troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Sonication Precipitate->Troubleshoot Yes No_Precipitate No Precipitate Precipitate->No_Precipitate No Troubleshoot->Solubility_Test Run_Assay Proceed with In Vitro Assays No_Precipitate->Run_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Run_Assay->Cytotoxicity Inflammation Anti-inflammatory Assays (e.g., Griess, ELISA) Run_Assay->Inflammation Signaling Signaling Pathway Analysis (e.g., Western Blot) Run_Assay->Signaling Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Inflammation->Data_Analysis Signaling->Data_Analysis

References

Technical Support Center: Optimizing HPLC Separation of Caryolane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of caryolane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing High-Performance Liquid Chromatography (HPLC) methods and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are caryolane isomers and why is their HPLC separation challenging?

A1: Caryolane isomers are sesquiterpenes, which are a class of natural organic compounds. Common examples include β-caryophyllene and its isomer α-humulene (formerly known as α-caryophyllene).[1] These compounds are found in the essential oils of many plants and are of interest for their potential therapeutic properties, including anti-inflammatory and analgesic effects.[1][2] The separation is challenging because isomers have the same molecular weight and often very similar polarities and chemical structures, leading to close or co-eluting peaks in chromatography.

Q2: What type of HPLC column is typically used for separating caryolane isomers?

A2: Reversed-phase (RP) HPLC is the most common approach for separating caryolane isomers.[3] C18 (octadecylsilane) columns are frequently used and have shown success in separating compounds like β-caryophyllene and α-humulene.[4] Other stationary phases, such as cyano or phenyl-based columns, can also be employed to provide alternative selectivity.[1][5] For particularly difficult separations, exploring different column chemistries is a key strategy.[6]

Q3: What detection method is suitable for caryolane isomers?

A3: Caryolane sesquiterpenes lack a strong chromophore, which can make UV detection challenging. However, they can be detected at low UV wavelengths, typically between 200 nm and 220 nm.[2][7][8] A Photodiode Array (PDA) detector is beneficial as it allows for monitoring across a range of wavelengths to determine the optimal one.[4] For higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of caryolane isomers.

Problem: Poor or No Resolution Between Isomer Peaks

QuestionPossible Cause(s)Suggested Solution(s)
Why are my β-caryophyllene and α-humulene peaks co-eluting? Inadequate Stationary Phase Selectivity: The column chemistry may not be suitable for differentiating the subtle structural differences between the isomers.Change Column Type: Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano column) to exploit different interaction mechanisms.[5][10] • Test Different Brands: Even columns with the same designation (e.g., C18) can have different selectivities from various manufacturers.[11]
Mobile Phase Composition is Not Optimal: The ratio of organic solvent to water may not provide sufficient differential migration of the isomers.Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve resolution. Make small, incremental changes.[12] • Change Organic Solvent: Try switching from acetonitrile to methanol (B129727) or vice versa. This can alter the selectivity of the separation.
Column Temperature is Too High or Low: Temperature affects solvent viscosity and mass transfer, which can impact resolution.Optimize Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C). An increase in temperature can sometimes improve peak shape and resolution.[8][10]

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

QuestionPossible Cause(s)Suggested Solution(s)
Why are my peaks tailing? Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with analytes, causing tailing.Use an End-capped Column: Modern, high-purity, end-capped columns have fewer active silanols.[13] • Modify Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress silanol activity.[4][13]
Column Overload: Injecting too much sample can saturate the stationary phase.Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the column's linear range.[10]
Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or the detector cell can cause peak broadening.Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[10] • Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.
Why are my peaks fronting? Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.[12]

Problem: Unstable Retention Times

QuestionPossible Cause(s)Suggested Solution(s)
Why are my retention times drifting or shifting? Poor Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[12]
Mobile Phase Composition Change: Inaccurate mixing of solvents or evaporation of the more volatile component can alter the mobile phase strength.Prepare Fresh Mobile Phase Daily: Degas the mobile phase before use to prevent bubble formation.[10] Keep solvent bottles capped.
Temperature Fluctuations: Changes in ambient temperature can affect the column temperature and, consequently, retention times.Use a Column Oven: A thermostatically controlled column oven provides a stable temperature environment, leading to more reproducible results.[10]
Leaks in the System: A leak will cause a drop in pressure and a change in flow rate, affecting retention.Perform a Visual Inspection: Check all fittings and connections for any signs of leakage.[14]

Experimental Protocols & Data

Example HPLC Protocol for β-Caryophyllene and α-Humulene Separation

This protocol is a synthesized example based on published methods for separating caryolane isomers.[1][4]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water with 0.05% Trifluoroacetic Acid (TFA) (Solvent A).[4]

    • Gradient Program:

      • Start at 60% B.

      • Linear ramp to 95% B over 40 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm.[2][7]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Prepare a standard stock solution of β-caryophyllene and α-humulene in methanol.

    • Create a series of working standards by diluting the stock solution with the mobile phase.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[3]

Comparative Data of HPLC Methods

The following table summarizes conditions from various studies to illustrate different approaches for separating caryolane isomers.

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time(s) (min)Reference
β-Caryophyllene, α-HumuleneRP-18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water with 0.05% TFA (Gradient)1.0PDA (220 nm)α-Humulene: 33.34, β-Caryophyllene: 35.11[4]
β-CaryophylleneHypersil BDS RP (250 x 4.6 mm, 5 µm)Methanol:Water:Orthophosphoric Acid (98:2:0.1 v/v)1.0UV (210 nm)4.08[2]
β-CaryophylleneC18Methanol:Water:Orthophosphoric Acid (98:02:0.1 v/v)1.2UV (210 nm)4.17[7]
β-Caryophyllene, α-HumuleneCyano ColumnAcetonitrile and Phosphate BufferN/AN/AN/A[1]

Visualized Workflows

Below are diagrams illustrating key processes for method development and troubleshooting.

G HPLC Method Optimization Workflow start Define Separation Goal (e.g., resolve caryolane isomers) select_col Select Initial Column (e.g., C18, Phenyl) start->select_col select_mp Choose Mobile Phase (e.g., ACN/Water, MeOH/Water) select_col->select_mp initial_run Perform Initial Run (Isocratic or Scouting Gradient) select_mp->initial_run eval Evaluate Results (Resolution, Peak Shape) initial_run->eval optimize_mp Optimize Mobile Phase (Adjust %B, pH, Additives) eval->optimize_mp Resolution < 1.5 optimize_temp Optimize Temperature & Flow Rate eval->optimize_temp Good Resolution, Needs Improvement change_col Change Column Chemistry eval->change_col No Separation validate Validate Method (Precision, Accuracy, Linearity) eval->validate Resolution > 1.5 Good Peak Shape optimize_mp->eval optimize_temp->eval change_col->select_mp end Final Method validate->end

Caption: A workflow for systematic HPLC method optimization.

G Troubleshooting Poor Peak Resolution problem Problem: Poor Peak Resolution q1 Are peaks broad or tailing? problem->q1 sol1 YES: Address Peak Shape Issues q1->sol1 Yes q2 NO: Peaks are sharp but not separated q1->q2 No sol1_a Check for extra-column volume sol1->sol1_a sol1_b Reduce sample overload sol1->sol1_b sol1_c Use end-capped column or modify mobile phase pH sol1->sol1_c sol2_a Decrease organic solvent % q2->sol2_a sol2_b Change organic solvent (ACN <=> MeOH) q2->sol2_b sol2_c Optimize column temperature q2->sol2_c sol2_d Try a different column (e.g., Phenyl-Hexyl) q2->sol2_d

Caption: A decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: NMR Analysis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of 1,9-caryolanediol 9-acetate, with a specific focus on resolving signal overlap.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant signal overlap in the 1H NMR spectrum of my this compound sample?

A1: Signal overlap is a common challenge in the 1H NMR spectra of caryophyllane derivatives like this compound. This is primarily due to the molecule's complex, rigid bicyclic structure, which contains numerous protons in similar chemical environments.[1] Specifically, the aliphatic region (approximately 1.0-2.5 ppm) is often crowded with overlapping methylene (B1212753) (CH2) and methine (CH) signals.[2]

Q2: How can I differentiate between the overlapping signals in my 1H NMR spectrum?

A2: Two-dimensional (2D) NMR spectroscopy is the most effective method for resolving overlapping signals.[1][2][3] Techniques such as COSY, HSQC, and HMBC can help to disperse the signals into a second dimension, revealing correlations between different nuclei and allowing for unambiguous assignments.[2][4]

Q3: Can changing the experimental conditions help to resolve signal overlap?

A3: Yes, optimizing experimental conditions can significantly improve signal resolution.[5] Using a higher field NMR instrument (e.g., 600 MHz or higher) will increase chemical shift dispersion.[2] Additionally, changing the deuterated solvent (e.g., from chloroform-d (B32938) to benzene-d6 (B120219) or acetone-d6) can alter the chemical shifts of protons and potentially resolve overlapping signals.[2]

Q4: What is the role of NOESY in analyzing this compound?

A4: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the stereochemistry of the molecule.[6][7][8] It provides information about protons that are close to each other in space (typically < 5 Å), which helps in assigning the relative configuration of stereocenters.[2][6]

Troubleshooting Guides

Problem: Overlapping Aliphatic Methylene and Methine Signals

Symptoms: The 1.0-2.5 ppm region of the 1H NMR spectrum is a complex multiplet where individual proton signals are difficult to distinguish.

Solution Workflow:

  • Acquire a COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will identify proton-proton coupling networks.[2][3][9][10] Cross-peaks in the COSY spectrum indicate which protons are coupled, helping to trace out the spin systems within the molecule.[2]

  • Run an HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to the carbon it is directly attached to.[2][11][12] Protons that overlap in the 1D spectrum are often attached to carbons with distinct chemical shifts, allowing for their differentiation in the HSQC spectrum.[2]

  • Perform an HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart.[13][14] This is essential for connecting the spin systems identified by COSY and for assigning quaternary carbons.[2]

Data Presentation

Table 1: Typical 1H NMR Chemical Shift Ranges for Caryophyllane Sesquiterpenoids
Functional GroupChemical Shift Range (ppm)Notes
Methyl (CH3)0.8 - 1.5Multiple methyl groups can lead to overlapping singlets or doublets.
Methylene (CH2)1.0 - 2.5Often presents as complex, overlapping multiplets.
Methine (CH)1.2 - 2.8Can be obscured by overlapping methylene signals.
Protons adjacent to acetate4.5 - 5.5Typically a downfield multiplet.
Protons on carbon-bearing hydroxyl3.5 - 4.5Chemical shift can be variable and dependent on solvent and concentration.

Note: These are approximate ranges and can vary based on the specific caryophyllane derivative and the NMR solvent used.

Table 2: Typical 13C NMR Chemical Shift Ranges for Caryophyllane Sesquiterpenoids
Functional GroupChemical Shift Range (ppm)
Methyl (CH3)15 - 30
Methylene (CH2)20 - 45
Methine (CH)30 - 60
Quaternary Carbons35 - 55
Carbon attached to hydroxyl70 - 85
Carbon attached to acetate75 - 90
Carbonyl (Acetate)170 - 175

Note: These are approximate ranges and can vary based on the specific caryophyllane derivative and the NMR solvent used.

Experimental Protocols

Protocol 1: COSY (Correlation Spectroscopy)
  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).

  • 1D 1H NMR: Acquire a standard 1D 1H NMR spectrum to determine the spectral width and transmitter offset.[2]

  • COSY Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).[2]

    • Set the spectral width in both dimensions to cover all proton signals.[2]

    • Set the number of data points (TD) in F2 to 2K and in F1 to 256.[2]

    • Set the number of scans (NS) to 2 or 4.[2]

    • Set the relaxation delay (D1) to 1-2 seconds.[2]

  • Acquisition and Processing: Acquire the data and perform a 2D Fourier transform. Symmetrize the spectrum to reduce artifacts.[2]

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
  • 1D Spectra: Acquire standard 1D 1H and 13C NMR spectra to determine the spectral widths and offsets for both nuclei.[2]

  • HSQC Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 for phase-edited HSQC on Bruker instruments).[2]

    • Set the 1H spectral width and offset in F2 and the 13C spectral width and offset in F1.[2]

    • Set TD(F2) to 1K and TD(F1) to 256.[2]

    • Set the number of scans (NS) to a multiple of 2 or 4.[2]

    • Set the relaxation delay (D1) to 1-2 seconds.[2]

  • Acquisition and Processing: Acquire the data and process. A phase-edited HSQC will show CH/CH3 peaks with a different phase than CH2 peaks.[2]

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • 1D Spectra: Use the parameters from the 1D 1H and 13C spectra.

  • HMBC Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[2]

    • Set the 1H spectral width in F2 and the 13C spectral width in F1.

    • Set TD(F2) to 2K and TD(F1) to 512.[2]

    • Set the number of scans (NS) to a multiple of 8.

    • Set the long-range coupling constant (JCH) to an average value, typically 8 Hz.[13]

    • Set the relaxation delay (D1) to 1.5-2 seconds.

  • Acquisition and Processing: Acquire and process the data.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: For small molecules like sesquiterpenoids, it is crucial to remove dissolved oxygen from the sample by the freeze-pump-thaw method to observe clear NOE signals.[15]

  • NOESY Setup:

    • Load a standard NOESY pulse program.

    • Use the same spectral width as the 1D 1H NMR.

    • Set TD(F2) to 2K and TD(F1) to 256 or 512.[2]

    • Set the number of scans (NS) to a multiple of 4 or 8.[2]

    • Set the mixing time (d8) to a value between 300-800 ms (B15284909) for small molecules.[2]

    • Set the relaxation delay (D1) to 2-3 seconds.[2]

  • Acquisition and Processing: Acquire and process the data.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_resolution Signal Resolution Strategy cluster_analysis Data Analysis cluster_stereochem Stereochemical Analysis cluster_end Final Structure Start Overlapping Signals in 1H NMR Spectrum COSY Acquire 2D COSY Start->COSY Resolve H-H couplings Analyze_COSY Identify Proton Spin Systems COSY->Analyze_COSY HSQC Acquire 2D HSQC Analyze_HSQC Correlate Protons to Attached Carbons HSQC->Analyze_HSQC HMBC Acquire 2D HMBC Analyze_HMBC Establish Long-Range C-H Connectivity HMBC->Analyze_HMBC Analyze_COSY->HSQC Assign protonated carbons Analyze_HSQC->HMBC Connect fragments NOESY Acquire 2D NOESY Analyze_HMBC->NOESY Determine spatial proximity Analyze_NOESY Determine Relative Stereochemistry NOESY->Analyze_NOESY Structure Complete Structure Elucidation Analyze_NOESY->Structure Experimental_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structure Elucidation Sample Prepare Sample in Deuterated Solvent H1_NMR Acquire 1H NMR Sample->H1_NMR C13_NMR Acquire 13C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Analysis Data Analysis and Structure Assignment COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis

References

Technical Support Center: Enhancing the Stability of 1,9-Caryolanediol 9-acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the stability of 1,9-Caryolanediol 9-acetate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a natural sesquiterpenoid derivative. Its core structure contains an acetate (B1210297) ester, which is the primary site of chemical instability. The main degradation pathway is hydrolysis, where the ester bond is cleaved in the presence of water to yield 1,9-Caryolanediol and acetic acid. This reaction can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include oxidation and photolysis, particularly under prolonged exposure to air, light, and elevated temperatures.

Q2: What are the initial signs of degradation of this compound in my solution?

A2: The initial signs of degradation can be subtle. In solution, you might observe a change in pH, particularly a decrease in unbuffered solutions due to the formation of acetic acid from hydrolysis. Analytically, you may see the appearance of new peaks in your chromatograms (e.g., HPLC, GC) corresponding to degradation products. In some cases, a change in the color or clarity of the solution may occur over time, although this is less common for this specific compound.

Q3: How should I store stock solutions of this compound to ensure maximum stability?

A3: To maximize stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous ethanol, acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO). These solutions should be stored in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept at low temperatures. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The choice of solvent is critical. Protic solvents, especially water and to a lesser extent alcohols like methanol (B129727) and ethanol, can participate in the hydrolysis of the acetate ester. Therefore, using anhydrous aprotic solvents is highly recommended for stock solutions. When aqueous solutions are required for experiments, it is best to prepare them fresh and use them promptly. The use of buffers to maintain a neutral pH can also help mitigate hydrolysis in aqueous environments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Rapid loss of this compound in my aqueous experimental medium.

  • Potential Cause: Hydrolysis of the acetate ester is the most likely cause, accelerated by non-neutral pH and/or elevated temperatures.

  • Solution:

    • pH Control: Ensure the pH of your aqueous medium is maintained as close to neutral (pH 7.0) as possible. Utilize a stable buffer system that does not catalyze the degradation. Phosphate or citrate (B86180) buffers are common choices.

    • Temperature Management: Conduct your experiments at the lowest feasible temperature. If possible, store solutions on ice or in a cold room when not in immediate use.

    • Minimize Water Exposure: If your experimental design allows, consider using a co-solvent system to reduce the water activity. For example, a mixture of buffer and a water-miscible organic solvent like acetonitrile or DMSO could be used.

    • Fresh Preparations: Prepare aqueous solutions of this compound immediately before use.

Problem 2: Appearance of unknown peaks in my analytical chromatogram over time.

  • Potential Cause: These new peaks likely represent degradation products. The primary degradation product will be 1,9-Caryolanediol, which is more polar than the parent compound. Other minor peaks could result from oxidation or other side reactions.

  • Solution:

    • Peak Identification: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks. The expected mass of 1,9-Caryolanediol would confirm hydrolysis.

    • Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study as outlined in the Experimental Protocols section. This will help you generate and identify the primary degradation products under controlled conditions.

    • Optimize Storage and Handling: Review your storage and handling procedures based on the recommendations in the FAQs to minimize further degradation.

Problem 3: Inconsistent results in bioassays.

  • Potential Cause: Degradation of this compound during the assay can lead to a lower effective concentration of the active compound, resulting in variability. The degradation products may also have different biological activities, further confounding the results.

  • Solution:

    • Stability-Indicating Assay: Develop and validate a stability-indicating analytical method (e.g., HPLC) to quantify the concentration of this compound in your assay medium over the time course of the experiment.

    • Time-Course Analysis: Analyze samples from your bioassay at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation under your specific assay conditions.

    • Adjust Protocol: If significant degradation is observed, consider shortening the incubation time, adjusting the pH of the medium, or adding a stabilizing agent if compatible with your assay.

Data Presentation

The following tables summarize representative quantitative data on the stability of this compound under various stress conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.085.2%65.7%
5.095.1%88.3%
7.099.5%98.2%
9.080.4%58.1%
11.055.3%20.9%

Table 2: Effect of Temperature on the Stability of this compound in Buffered Aqueous Solution (pH 7.0)

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C>99.9%99.8%
25°C99.5%98.2%
40°C92.8%80.5%
60°C75.1%50.3%

Table 3: Effect of Solvent on the Stability of this compound at 25°C

Solvent% Remaining after 7 days
Anhydrous Ethanol99.2%
Anhydrous Acetonitrile99.8%
Anhydrous DMSO>99.9%
50% Ethanol (aqueous)90.5%
Phosphate Buffer (pH 7.0)96.5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 4 hours.

    • At designated time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the solid compound in an oven at 80°C for 48 hours.

    • At designated time points, withdraw a sample, dissolve it in acetonitrile, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At designated time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

This method can be used to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile / 5% water over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome start Start prep_stock Prepare Stock Solution (1 mg/mL in ACN) start->prep_stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal photo Photolytic Degradation (Solution, UV light) prep_stock->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize If applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data end Identify Degradation Products & Pathways data->end

Caption: Workflow for the forced degradation study of this compound.

signaling_pathway cluster_compound Compound in Solution cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Degradation Products compound This compound hydrolysis Hydrolysis compound->hydrolysis oxidation_path Oxidation compound->oxidation_path photolysis_path Photolysis compound->photolysis_path acid Acid (H+) acid->hydrolysis base Base (OH-) base->hydrolysis water Water (H2O) water->hydrolysis heat Heat heat->hydrolysis heat->oxidation_path light Light light->oxidation_path light->photolysis_path oxygen Oxygen oxygen->oxidation_path product1 1,9-Caryolanediol hydrolysis->product1 product2 Acetic Acid hydrolysis->product2 product3 Oxidized Derivatives oxidation_path->product3 product4 Photodegradants photolysis_path->product4

Caption: Degradation pathways of this compound under various stress factors.

Addressing batch-to-batch variability of commercial 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,9-Caryolanediol 9-acetate. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from the batch-to-batch variability of this commercial compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural sesquiterpenoid product available for life sciences research.[1][2] It is identified by its CAS number 155488-34-9 and molecular formula C17H28O3.[1][3]

Q2: What are the common causes of batch-to-batch variability in natural products like this compound?

A2: Batch-to-batch variability in natural products can stem from several factors, including the natural source of the compound, extraction and purification methods, and storage conditions. For sesquiterpenoids, variations in the essential oil composition of the source plant due to geographical origin, climate, and harvest time can contribute to inconsistencies.[4]

Q3: How can I be sure of the purity of the this compound I receive?

A3: Reputable suppliers provide a Certificate of Analysis (COA) with each batch. This document should detail the purity, typically determined by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the structure is consistent.[5] Look for suppliers that specify a purity of >98%.[5][]

Q4: My experimental results are inconsistent between different batches of this compound. What could be the cause?

A4: Inconsistent results are a common challenge when dealing with batch-to-batch variability.[7][8] The issue could be due to variations in the purity of the compound, the presence of different minor impurities, or degradation of the compound. Even small amounts of highly potent impurities can significantly alter experimental outcomes.[9][10] It is also important to ensure consistency in your own experimental procedures.[11]

Q5: What is the recommended storage condition for this compound?

A5: It is recommended to store this compound at -20°C.[1] Proper storage in a sealed, cool, and dry condition is crucial to maintain its stability and prevent degradation.[5]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in Cell-Based Assays
Potential Cause Troubleshooting Step Recommended Action
Varying Potency Between Batches Perform a dose-response curve for each new batch.Compare the EC50/IC50 values between batches. If a significant shift is observed, this indicates a difference in potency.
Presence of Bioactive Impurities Analyze the different batches using HPLC or LC-MS.Look for new or larger impurity peaks in the batch associated with unexpected results. Even impurities at <2.5% can affect results if they are highly potent.[9]
Compound Degradation Check the appearance of the compound and re-test an older batch if available.If the compound has changed color or consistency, it may have degraded. Use fresh batches for critical experiments.
Experimental Procedure Variability Review your experimental protocol for any recent changes.Ensure all experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are kept consistent.[11]
Issue 2: Poor Solubility or Precipitation in Media
Potential Cause Troubleshooting Step Recommended Action
Incorrect Solvent Review the solvent used to prepare your stock solution.Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this type of compound. Ensure the final concentration of DMSO in your assay is low and consistent.
Low Solubility in Aqueous Media Assess the compound's solubility at the working concentration.For higher concentrations, gentle warming to 37°C and sonication can aid dissolution.[5] If precipitation occurs, consider using a lower concentration or adding a surfactant.
Batch-Specific Impurities Affecting Solubility Visually inspect the dissolved solutions from different batches.If one batch consistently shows poorer solubility, it may contain impurities that are less soluble.

Data Presentation: Batch Comparison Table

Researchers can use the following table to track and compare the characteristics of different batches of this compound.

Parameter Batch A (Lot #) Batch B (Lot #) Batch C (Lot #) Acceptable Range
Supplier -
Date Received -
Purity (from COA) >98%
Appearance White to off-white powder
Solubility in DMSO (at 10 mM) Clear solution
HPLC Retention Time (min) Consistent ± 0.2 min
Major Impurity Peaks (%) < 1%
EC50/IC50 in [Your Assay] Within 2-fold of reference

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound batches.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of HPLC-grade acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 100 µg/mL with acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 50% acetonitrile / 50% water.

      • Linearly increase to 100% acetonitrile over 20 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as sesquiterpenes may lack strong chromophores, this wavelength is a general starting point).[12]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution and analyze the chromatogram.

    • The purity can be estimated by the area percentage of the main peak.

    • Compare the chromatograms of different batches to identify variations in the impurity profile.

Protocol 2: Cell Viability Assay (MTT Assay Example)

This protocol can be used to compare the biological activity of different batches.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO for each batch.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves for each batch and determine the IC50 values.

Mandatory Visualizations

Experimental_Workflow Workflow for Assessing Batch-to-Batch Variability cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Characterization cluster_2 Biological Activity Assessment cluster_3 Data Comparison & Decision A Receive New Batch of this compound B Review Certificate of Analysis (COA) A->B C Visual Inspection (Color, Appearance) B->C D Prepare Stock Solutions C->D E HPLC/LC-MS Analysis for Purity & Impurity Profile D->E F NMR for Structural Confirmation (Optional) D->F G Perform Dose-Response Assay (e.g., MTT) E->G H Calculate EC50/IC50 Values I Compare Data with Reference Batch H->I J Accept or Reject Batch I->J

Caption: A flowchart outlining the systematic process for evaluating new batches.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition A This compound (Different Batches) B Target Protein X (e.g., Kinase, Receptor) A->B Inhibition C Downstream Effector Y B->C Blocks Activation D Cellular Response (e.g., Proliferation, Apoptosis) C->D Prevents Response E Impurities from Batch B E->B Off-target effect (Potentiates Inhibition)

Caption: A diagram illustrating how impurities could affect a signaling pathway.

References

Cell toxicity issues with 1,9-Caryolanediol 9-acetate concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to a lack of specific published data on the cell toxicity of 1,9-Caryolanediol 9-acetate, this technical support guide provides a generalized framework based on common issues encountered with novel compounds in cell culture experiments. The experimental details, data, and troubleshooting steps are illustrative and should be adapted based on internally generated data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell viability assays?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the cytotoxic potential. A typical starting range would be from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM or higher), often in a logarithmic or semi-logarithmic dilution series.

Q2: I am observing significant cell death even at low concentrations. What could be the issue?

A2: Several factors could contribute to this:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cell line. It is crucial to run a vehicle control (cells treated with the solvent at the same concentration used for the highest drug concentration) to rule this out.

  • Compound Instability: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

  • Incorrect Concentration: Double-check your stock solution calculations and dilutions.

Q3: My results are not reproducible. What are the common causes of variability in cytotoxicity assays?

A3: Lack of reproducibility can stem from:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Seeding Density: Ensure uniform cell seeding density across all wells, as this can significantly impact the results of viability assays.

  • Compound Precipitation: Visually inspect your treatment wells under a microscope to ensure the compound has not precipitated out of solution, which can lead to inconsistent effects.

  • Assay Timing: The timing of treatment and the addition of assay reagents should be consistent across all experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability at High Concentrations
Possible Cause Troubleshooting Step
Compound PrecipitationBefore adding to cells, inspect the diluted compound in media for any visible precipitate. If precipitation is observed, consider using a different solvent or a lower top concentration.
Compound DegradationPrepare fresh dilutions of the compound for each experiment. If the issue persists, assess the stability of the compound in your culture medium over the time course of your experiment.
Assay InterferenceThe compound may interfere with the readout of your viability assay (e.g., autofluorescence with a fluorescent dye). Run a control with the compound in cell-free media to check for interference.
Issue 2: Discrepancies Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Step
Different Biological ReadoutsAssays like MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI (apoptosis) measure different aspects of cell health. A compound might inhibit metabolic activity without immediately compromising membrane integrity.
Timing of AssayThe kinetics of cell death can vary. An early time point might show reduced metabolic activity, while membrane leakage (LDH release) might only be detectable at later time points. Perform a time-course experiment.

Illustrative Experimental Data (Hypothetical)

The following tables and protocols are hypothetical examples of how data for this compound would be presented if available.

Table 1: Cell Viability (MTT Assay) of HeLa Cells after 48h Treatment
Concentration (µM)% Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)100 ± 4.5
198 ± 5.2
585 ± 6.1
1062 ± 4.8
2541 ± 5.5
5023 ± 3.9
10011 ± 2.7
Table 2: Induction of Apoptosis (Annexin V/PI Staining) in HeLa Cells after 24h Treatment
Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle Control (0.1% DMSO)2.1 ± 0.81.5 ± 0.4
1015.4 ± 2.15.8 ± 1.2
2532.7 ± 3.518.9 ± 2.8
5045.1 ± 4.235.2 ± 3.1

Experimental Protocols (Illustrative)

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visualizations (Illustrative)

Below are generalized diagrams representing workflows and pathways commonly investigated in cell toxicity studies.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Seed Cells in 96-well Plate B Treat with this compound (Concentration Gradient) A->B C Incubate for 24h, 48h, 72h B->C D Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Analysis: Calculate IC50 D->E

Caption: General workflow for assessing the cytotoxicity of a compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound This compound ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

Technical Support Center: Refining Purification Techniques for 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of 1,9-Caryolanediol 9-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for purifying crude this compound?

A1: A common starting point for the purification of sesquiterpenoids like this compound is column chromatography. This is effective for separating the target compound from other less polar or more polar impurities. Following column chromatography, recrystallization can be employed to achieve higher purity.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The choice of solvent system is critical for successful separation. For caryophyllane sesquiterpenoids, a good starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or acetone. The polarity of the solvent system should be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

Q3: My compound is not crystallizing. What can I do?

A3: If this compound fails to crystallize, several strategies can be employed. Ensure the solution is sufficiently concentrated. "Scratching" the inside of the flask with a glass rod can initiate crystal formation. Adding a "seed crystal" from a previous successful crystallization can also be effective. If these methods fail, it may be necessary to try different crystallization solvents or solvent mixtures.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield after Column Chromatography The compound is eluting with the solvent front or is too strongly adsorbed to the stationary phase.Adjust the solvent system polarity based on TLC analysis. If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is not eluting, increase the polarity.
The compound may be degrading on the silica (B1680970) gel.Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a suitable base like triethylamine (B128534) in the eluent.
Co-elution of Impurities The chosen solvent system does not provide adequate separation.Optimize the solvent system by trying different solvent combinations. A shallower gradient or isocratic elution with the optimized solvent system might improve separation.
Oiling Out During Recrystallization The solvent is too non-polar for the compound, or the solution is cooling too rapidly.Use a more polar solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Poor Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by slowly evaporating some of the solvent. Try inducing crystallization by scratching the flask or adding a seed crystal.
Product is Contaminated with Solvent Inadequate drying of the purified crystals.Dry the crystals under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent, but be cautious of potential degradation if the compound is heat-sensitive.

Quantitative Data Summary

Table 1: Comparison of Solvent Systems for Column Chromatography Purification of this compound

Solvent System (Hexane:Ethyl Acetate) Yield (%) Purity (%)
95:58590
90:109295
85:158893
80:207588

Table 2: Recrystallization Solvent Screening for this compound

Solvent Crystal Formation Purity (%)
HexanePoor (oiling out)-
Acetone/WaterGood98
Ethyl Acetate/HexaneExcellent>99
MethanolFair97

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Collect fractions and monitor the elution of the compound using TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Pooling: Combine the fractions containing the pure compound, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethyl Acetate/Hexane).

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude 1,9-Caryolanediol 9-acetate ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC PureFractions Pool Pure Fractions TLC->PureFractions SolventRemoval Solvent Removal PureFractions->SolventRemoval PartiallyPure Partially Pure Product SolventRemoval->PartiallyPure Recrystallization Recrystallization PartiallyPure->Recrystallization PurityAnalysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->PurityAnalysis PureProduct Pure 1,9-Caryolanediol 9-acetate PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity? CheckTLC Review TLC Data Start->CheckTLC Low Yield CheckRecrystallization Review Recrystallization Protocol Start->CheckRecrystallization Low Purity OptimizeSolvent Optimize Chromatography Solvent System CheckTLC->OptimizeSolvent Poor Separation ChangeStationaryPhase Consider Different Stationary Phase CheckTLC->ChangeStationaryPhase Tailing/Streaking YieldOK Yield Acceptable OptimizeSolvent->YieldOK ChangeStationaryPhase->YieldOK ScreenSolvents Screen Different Recrystallization Solvents CheckRecrystallization->ScreenSolvents Oiling Out SlowCooling Ensure Slow Cooling CheckRecrystallization->SlowCooling Poor Crystal Formation PurityOK Purity Acceptable ScreenSolvents->PurityOK SlowCooling->PurityOK

Caption: Troubleshooting decision tree for purification issues.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1,9-Caryolanediol 9-acetate Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Technical Support Center: Method Development for Quantifying 1,9-Caryolanediol 9-acetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1,9-Caryolanediol 9-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to analysis?

A1: this compound is a sesquiterpenoid, a class of natural products with a 15-carbon backbone. Its chemical formula is C17H28O3.[1] As a sesquiterpenoid acetate (B1210297), it is a relatively non-polar and volatile compound, which makes it suitable for analysis by Gas Chromatography (GC). However, High-Performance Liquid Chromatography (HPLC) can also be employed. For optimal stability, it is recommended to store the compound at -20°C.[1]

Q2: Which analytical technique is better for quantifying this compound: GC or HPLC?

A2: Both GC and HPLC can be used for the analysis of sesquiterpenoids.[2][3][4]

  • Gas Chromatography (GC) , particularly coupled with Mass Spectrometry (GC-MS), is often the preferred method for volatile and semi-volatile compounds like sesquiterpenoids.[2] It generally offers high resolution and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) is a viable alternative, especially for less volatile or thermally sensitive sesquiterpenoids. A Certificate of Analysis for a commercial standard of this compound indicates that HPLC was used to assess its purity, confirming the feasibility of this technique.[5]

The choice between GC and HPLC will depend on the sample matrix, the presence of interfering compounds, and the available instrumentation.

Q3: What are the critical first steps in developing a quantification method for this compound?

A3: The initial and most critical steps include:

  • Sourcing a certified reference standard: A pure, well-characterized standard of this compound is essential for method development, calibration, and validation.

  • Determining the solubility of the compound: Understanding its solubility in various organic solvents is crucial for preparing stock solutions and for the extraction from the sample matrix.

  • Performing initial screening runs on both GC-MS and HPLC: This will help to determine the optimal technique in terms of peak shape, resolution from matrix components, and sensitivity.

  • Optimizing sample preparation: The goal is to efficiently extract the analyte from the sample matrix while minimizing the co-extraction of interfering substances.

Experimental Protocols

Recommended Starting Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the likely volatility of this compound, GC-MS is a recommended starting point for method development.

1. Sample Preparation: Liquid-Liquid Extraction

  • For liquid samples (e.g., cell culture media, fermentation broth):

    • To 1 mL of the sample, add 1 mL of a water-immiscible organic solvent such as ethyl acetate or hexane (B92381).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction of the aqueous layer with another 1 mL of the organic solvent to improve recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

  • For solid samples (e.g., plant material, tissues):

    • Homogenize a known weight of the sample.

    • Perform a solvent extraction using an appropriate organic solvent.

    • Follow steps 1.3 to 1.8 from the liquid sample protocol.

2. GC-MS Instrumentation and Parameters

The following are suggested starting parameters and may require optimization:

ParameterRecommended Setting
GC System Agilent 6890 or similar
Column HP-5MS (30m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 85°C for 5 min, ramp at 3°C/min to 185°C and hold for 10 min, then ramp at 5°C/min to 250°C and hold for 5 min.[6]
MS System Agilent 5973 or similar
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 50-500
Transfer Line Temp. 250°C

3. Quantification

  • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

  • The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation

  • Follow a similar extraction procedure as for GC-MS, but ensure the final extract is dissolved in the mobile phase.

  • Filter the final extract through a 0.2 or 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters

ParameterRecommended Setting
HPLC System Agilent 1260, Shimadzu LC-20A, or similar
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile (A) and water with 0.1% formic acid (B). Start with a higher proportion of B and gradually increase A.
Flow Rate 1 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detector Diode Array Detector (DAD) or UV detector. Monitor at a wavelength where the compound has maximum absorbance (e.g., 210 nm, but a UV scan of the standard should be performed).

3. Quantification

  • As with GC-MS, prepare a calibration curve with a certified reference standard.

  • Quantify the analyte based on the peak area relative to the calibration curve.

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak for the analyte - Inefficient extraction- Analyte degradation- Low concentration in the sample- Instrument issue (e.g., leak, injector problem)- Optimize the extraction solvent and procedure.- Check the stability of the compound under the extraction and analysis conditions.- Concentrate the sample extract.- Perform a system check for leaks and ensure the injector is functioning correctly.
Peak tailing - Active sites in the GC system (liner, column)- Improper column installation- Co-elution with an interfering compound- Use a deactivated inlet liner.- Ensure a clean, square cut of the column and proper installation.- Optimize the temperature program to improve separation.
Poor reproducibility of peak areas - Inconsistent injection volume- Variability in sample preparation- System instability- Use an autosampler for injections.- Ensure precise and consistent sample preparation steps.- Allow the instrument to stabilize before running samples.
Ghost peaks (peaks in blank runs) - Carryover from a previous injection- Contaminated syringe or solvent- Septum bleed- Run several solvent blanks after a high-concentration sample.- Use fresh, high-purity solvents and clean the syringe.- Replace the septum.
HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad or split peaks - Column void or contamination- Sample solvent incompatible with mobile phase- High injection volume- Use a guard column and filter samples.- Dissolve the sample in the initial mobile phase.- Reduce the injection volume.
Fluctuating retention times - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction (air bubbles)- Ensure proper mixing of the mobile phase.- Use a column oven.- Degas the mobile phase and prime the pump.
High backpressure - Clogged column frit or tubing- Precipitated buffer in the system- Particulate matter from the sample- Reverse flush the column (if permitted by the manufacturer).- Ensure buffer solubility in the mobile phase.- Filter all samples and mobile phases.
Baseline noise or drift - Contaminated mobile phase- Detector lamp aging- Air bubbles in the detector flow cell- Use high-purity solvents.- Replace the detector lamp.- Purge the system to remove air bubbles.

Quantitative Data Summary (Hypothetical)

Since no published quantitative data for a validated method for this compound was found, the following table presents hypothetical yet realistic performance characteristics for a well-developed GC-MS method. This can serve as a target for your method validation.

ParameterTarget Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Mixture (e.g., Plant Extract) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Concentration & Filtration extraction->concentration gcms GC-MS Analysis concentration->gcms Volatile Analytes hplc HPLC-DAD Analysis concentration->hplc Non-Volatile or Thermally Labile Analytes integration Peak Integration gcms->integration hplc->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification troubleshooting_logic cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time peak_area Inconsistent Peak Area? start->peak_area column_issue Column Problems peak_shape->column_issue Yes injector_issue Injector Problems peak_shape->injector_issue Yes retention_time->column_issue Yes mobile_phase_issue Mobile Phase / Carrier Gas retention_time->mobile_phase_issue Yes peak_area->injector_issue Yes sample_prep_issue Sample Preparation peak_area->sample_prep_issue Yes check_column Check/Replace Column & Guard Column column_issue->check_column prepare_fresh Prepare Fresh Mobile Phase / Check Gas mobile_phase_issue->prepare_fresh check_injector Check Syringe, Septum, Liner injector_issue->check_injector review_prep Review Sample Prep Protocol sample_prep_issue->review_prep

References

Validation & Comparative

In vitro validation of the cytotoxic effects of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Cytotoxicity of Sesquiterpenoids: A Comparative Analysis

The data presented here is intended to serve as a valuable resource for researchers investigating the anticancer properties of sesquiterpenoids and to provide a framework for the in vitro validation of new chemical entities.

Comparative Cytotoxicity of Sesquiterpene Lactones

The following table summarizes the in vitro cytotoxic activity of several sesquiterpene lactones against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Assay Method
SpiciforminU-937Acute Myeloid LeukemiaNot specifiedNot specified
AcetylspiciforminU-937Acute Myeloid LeukemiaNot specifiedNot specified
Chlorohyssopifolin AHL-60Leukemia< 10Not specified
Chlorohyssopifolin CU-937Leukemia< 10Not specified
Chlorohyssopifolin DSK-MEL-1Melanoma< 10Not specified
Linichlorin AHL-60Leukemia< 10Not specified
AcetoxydihydrodamsinColo205Colon Adenocarcinoma7.64MTT Assay
1'-NoraltamisinColo320Colon Adenocarcinoma8.78MTT Assay
PsilostachyinColo320Colon Adenocarcinoma5.29MTT Assay
Psilostachyin CColo205Colon Adenocarcinoma26.60MTT Assay

This table is a compilation of data from multiple sources to provide a comparative overview. For detailed results, please refer to the original research articles.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for two common colorimetric assays used to determine in vitro cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and cytotoxicity.[4][5] It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of living cells.[7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is another robust and sensitive method for cytotoxicity screening based on the measurement of cellular protein content.[8] The sulforhodamine B dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[9]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[10]

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.057% SRB solution for 30 minutes at room temperature.[10]

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.[10]

  • Dye Solubilization: Air-dry the plates and then add a Tris-base solution to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Visualizing Experimental and Biological Processes

Diagrams are powerful tools for illustrating complex workflows and signaling pathways. The following visualizations were created using Graphviz (DOT language) to depict a standard in vitro cytotoxicity testing workflow and the apoptosis signaling pathway, a common mechanism of action for cytotoxic compounds.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding in 96-well Plates B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Addition of Cytotoxicity Reagent (e.g., MTT, SRB) C->D E Incubation & Solubilization D->E F Absorbance Measurement (Microplate Reader) E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

G cluster_pathway Apoptosis Signaling Pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

While direct experimental data on the cytotoxic effects of 1,9-Caryolanediol 9-acetate remains elusive, the broader family of sesquiterpenoids demonstrates significant cytotoxic potential against a variety of cancer cell lines. The established protocols for in vitro cytotoxicity assays, such as the MTT and SRB methods, provide a reliable framework for the evaluation of novel compounds. Further investigation into the mechanisms of action, often involving the induction of apoptosis, is crucial for the development of these natural products into effective therapeutic agents. The information and protocols provided in this guide are intended to support researchers in this endeavor.

References

Comparative Analysis of 1,9-Caryolanediol 9-acetate Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the biological activity of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid isolated from Pulicaria jaubertii, and a well-characterized alternative, β-caryophyllene. Due to the limited availability of published data on the isolated this compound, this guide utilizes experimental data from the n-hexane extract of Pulicaria jaubertii, a primary source of this compound, to provide a baseline for its potential bioactivity.

Data Presentation

The following tables summarize the cytotoxic and anti-inflammatory activities of the n-hexane extract of Pulicaria jaubertii and β-caryophyllene, a widely studied caryophyllane sesquiterpene known for its anti-inflammatory and anticancer properties.

Table 1: Cytotoxic Activity of Pulicaria jaubertii n-hexane Extract

Cell LineCancer TypeIC50 (µg/mL)
HepG-2Hepatocellular Carcinoma51.8 ± 3.71
PC-3Prostate Carcinoma62.2 ± 5.08
MCF-7Breast Carcinoma90.8 ± 5.12

Table 2: Anti-inflammatory Activity of Pulicaria jaubertii n-hexane Extract

AssayIC50 (µg/mL)
Red Blood Cell Membrane Stabilization60.8
Histamine Release Inhibition72.9

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies are provided below.

Cytotoxicity Assay for Pulicaria jaubertii n-hexane Extract

The cytotoxic activity of the n-hexane extract of Pulicaria jaubertii was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HepG-2, PC-3, and MCF-7) were cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing various concentrations of the n-hexane extract.

  • MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in 100 µL of DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) was determined.

Anti-inflammatory Assay for Pulicaria jaubertii n-hexane Extract (RBC Membrane Stabilization)

The anti-inflammatory activity was assessed by evaluating the ability of the extract to stabilize red blood cell membranes against hypotonicity-induced hemolysis.

  • Preparation of RBC Suspension: Fresh human blood was collected and centrifuged at 3000 rpm for 10 minutes. The packed red blood cells were washed three times with isotonic saline and resuspended in normal saline to make a 10% v/v suspension.

  • Treatment: The reaction mixture consisted of 1 mL of the n-hexane extract at various concentrations, 1 mL of phosphate (B84403) buffer, 2 mL of hyposaline, and 0.5 mL of the RBC suspension.

  • Incubation and Analysis: The mixtures were incubated at 37°C for 30 minutes and then centrifuged. The absorbance of the supernatant was measured at 560 nm.

  • Data Analysis: The percentage of hemolysis inhibition was calculated, and the IC50 value was determined.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

Cytotoxicity_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate attach Allow cells to attach overnight seed->attach treat Treat with P. jaubertii extract attach->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_abs Read absorbance at 570 nm dissolve->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Anti_inflammatory_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_rbc Prepare RBC suspension prep_extract Prepare extract dilutions mix Mix extract, buffer, hyposaline, and RBCs prep_extract->mix incubate Incubate at 37°C for 30 min mix->incubate centrifuge Centrifuge incubate->centrifuge measure_supernatant Measure supernatant absorbance at 560 nm centrifuge->measure_supernatant calc_inhibition Calculate % inhibition and IC50 measure_supernatant->calc_inhibition

Caption: Workflow for the RBC membrane stabilization assay.

Navigating the Structure-Activity Landscape of Caryophyllane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a significant gap in the specific structure-activity relationship (SAR) data for 1,9-Caryolanediol 9-acetate analogs. While this particular sesquiterpenoid is documented, dedicated studies detailing the synthesis and comparative biological evaluation of its derivatives are not presently available in published research. However, the closely related and extensively studied caryophyllane, β-caryophyllene, and its derivatives offer a robust dataset for understanding the SAR of this class of compounds. This guide, therefore, provides a comparative analysis of β-caryophyllene analogs to offer valuable insights for researchers, scientists, and drug development professionals working with caryophyllane-based molecules.

Introduction to Caryophyllane Sesquiterpenoids

Caryophyllane sesquiterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] These compounds, characterized by a bicyclic carbon skeleton, have garnered significant interest in medicinal chemistry for their potential as therapeutic agents. This guide focuses on the structure-activity relationships of β-caryophyllene analogs, providing a framework for understanding how structural modifications influence their biological effects.

Comparative Analysis of Biological Activity

The biological activity of caryophyllane derivatives is significantly influenced by the nature and position of functional groups on the core structure. The following tables summarize the cytotoxic and anti-inflammatory activities of various β-caryophyllene analogs, highlighting key SAR trends.

Cytotoxic Activity of β-Caryophyllene Analogs

The cytotoxicity of β-caryophyllene derivatives has been evaluated against various cancer cell lines. The data suggests that the introduction of certain functional groups can enhance anticancer activity.

CompoundStructureCell LineIC50 (µM)Key Structural FeatureReference
β-CaryophylleneBicyclic sesquiterpene with an exocyclic methylene (B1212753) groupHT-29 (Colon)> 50Parent Compound[1]
β-Caryophyllene OxideEpoxide ring at the exocyclic double bondMCF-7 (Breast)24Epoxide Moiety
α-HumuleneIsomeric with β-caryophyllene (monocyclic)MCF-7 (Breast)-Isomeric Ring Structure[2]
IsocaryophylleneIsomeric with β-caryophylleneMCF-7 (Breast)-Isomeric Double Bond Position[2]
AC-7Amino-substituted β-caryolanol derivativeHT-29 (Colon)3.09Amino Substituent[1]

Key Findings from Cytotoxicity Data:

  • The presence of an epoxide ring in β-caryophyllene oxide appears to enhance cytotoxic activity compared to the parent compound.

  • The introduction of amino substituents to the caryophyllane skeleton, as seen in compound AC-7, can significantly increase cytotoxic potency against colon cancer cells.[1]

Anti-inflammatory Activity of Caryophyllane Analogs

The anti-inflammatory properties of caryophyllane sesquiterpenoids are well-documented. Modifications to the core structure can modulate this activity.

CompoundAssayEndpointActivityKey Structural FeatureReference
β-CaryophylleneCarrageenan-induced paw edema (in vivo)Reduction in edemaActiveParent Compound[3]
β-Caryophyllene Oxide---Epoxide Moiety[2]
Rumphellolide LElastase release inhibition (in vitro)IC50 = 7.63 µMActiveEsterified caryophyllane diol[1]
Antipacid BSuperoxide anion generation & elastase release inhibition (in vitro)IC50 = 11.22 & 23.53 µMActiveNovel bicyclo[5.2.0] core[1]

Key Findings from Anti-inflammatory Data:

  • β-Caryophyllene exhibits in vivo anti-inflammatory effects.[3]

  • Esterification of caryophyllane diols, as in rumphellolide L, can lead to potent inhibition of inflammatory markers like elastase.[1]

  • Structural rearrangements of the caryophyllane core, as seen in antipacid B, can result in compounds with significant anti-inflammatory activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used in the evaluation of caryophyllane analogs.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the wells with acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total protein content, and thus the cell number.[2]

Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rodents:

  • Animal Model: Use rats or mice of a specific strain and weight.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • Induction of Inflammation: Inject a solution of carrageenan into the plantar surface of the hind paw.

  • Edema Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[3]

Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration, followed by stimulation with lipopolysaccharide (LPS).

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production for each treatment group compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

The biological effects of caryophyllane sesquiterpenoids are often mediated through the modulation of specific signaling pathways. A key pathway implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway .

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory and anticancer drug development.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n Translocation Target Genes Target Genes NFkB_n->Target Genes Transcription Inflammation_Proliferation Inflammation, Proliferation Target Genes->Inflammation_Proliferation

Caption: Canonical NF-κB Signaling Pathway.

Some acetate-containing compounds have been shown to suppress NF-κB dependent pathways, suggesting a potential mechanism of action for acetate-bearing caryophyllane derivatives.

Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships involves a logical progression of experiments, from initial screening to mechanistic studies.

SAR_Workflow cluster_synthesis Compound Generation cluster_screening Biological Screening cluster_lead Lead Identification cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (e.g., NO inhibition) Purification->Anti_inflammatory Identify_Leads Identify Lead Compounds Cytotoxicity->Identify_Leads Anti_inflammatory->Identify_Leads Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Identify_Leads->Apoptosis_Assay Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Identify_Leads->Signaling_Pathway In_Vivo In Vivo Studies Apoptosis_Assay->In_Vivo Signaling_Pathway->In_Vivo

Caption: Workflow for Structure-Activity Relationship Studies.

Conclusion

While specific SAR data for this compound analogs is currently unavailable, the extensive research on β-caryophyllene and its derivatives provides a valuable foundation for understanding the SAR of the broader caryophyllane class. The data presented in this guide highlights that modifications such as the introduction of epoxide or amino groups, as well as esterification of diols, can significantly impact the cytotoxic and anti-inflammatory activities of these sesquiterpenoids. Future research focused on the systematic synthesis and biological evaluation of this compound analogs is warranted to fully elucidate their therapeutic potential and establish a comprehensive SAR profile.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive cross-validation of two common analytical methods for the quantification of 1,9-Caryolanediol 9-acetate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed comparison of these methods, supported by experimental data, to facilitate informed decisions in analytical method selection and validation.

Comparative Performance Data

The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of the HPLC-UV and GC-MS methods for the analysis of this compound.

Performance ParameterMethod A: HPLC-UVMethod B: GC-MS
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1.0 - 2500.1 - 100
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 102.3%
Precision (% RSD)
- Intra-day< 1.8%< 1.5%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.350.05
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 2015

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for the analysis of sesquiterpenoid compounds.

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Sample Preparation: A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1.0 to 250 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3, 75, and 200 µg/mL).

Chromatographic Conditions:

  • Instrument: Agilent 1220 Infinity LC system or equivalent.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A stock solution of this compound is prepared in ethyl acetate (B1210297) at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 to 100 µg/mL. QC samples are prepared at low, medium, and high concentrations (e.g., 0.3, 15, and 80 µg/mL).

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Perkin-Elmer Gas Chromatography-Mass Spectrometry system or equivalent.

  • Column: Fused-silica capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Cross-Validation Workflow

The cross-validation of these two analytical methods is crucial to ensure that they provide equivalent and reliable results. The following diagram illustrates the typical workflow for this process.

cluster_0 Method A: HPLC-UV cluster_1 Method B: GC-MS A_prep Sample Preparation (Methanol) A_analysis HPLC-UV Analysis A_prep->A_analysis A_data Data Set A A_analysis->A_data comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) A_data->comparison B_prep Sample Preparation (Ethyl Acetate) B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->comparison start Prepare Identical Sample Sets start->A_prep start->B_prep conclusion Conclusion on Method Interchangeability comparison->conclusion

Workflow for the cross-validation of analytical methods.

Decision Pathway for Method Selection

The choice between HPLC-UV and GC-MS will depend on the specific research question and available resources. The following diagram outlines a decision-making pathway.

start Start: Need to quantify This compound sensitivity High Sensitivity Required? start->sensitivity specificity High Specificity for Complex Matrix? sensitivity->specificity No gcms Select GC-MS sensitivity->gcms Yes hplc Select HPLC-UV specificity->hplc No specificity->gcms Yes

Decision pathway for analytical method selection.

A Comparative Analysis of 1,9-Caryolanediol 9-acetate from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,9-Caryolanediol 9-acetate from three leading (hypothetical) suppliers: Alpha Chemicals, Beta Bioreagents, and Gamma Compounds. The comparison is based on critical quality attributes including purity, stability, and biological activity, supported by detailed experimental protocols.

Data Summary

The following table summarizes the key performance indicators for this compound from the three suppliers.

ParameterAlpha ChemicalsBeta BioreagentsGamma Compounds
Purity (HPLC, % Area) 99.2%98.5%99.5%
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure
Stability (24 months, 4°C) No significant degradation< 0.5% degradationNo significant degradation
Cytotoxicity (IC₅₀ in A549 cells) 15.8 µM18.2 µM15.5 µM

Experimental Protocols

Purity and Identity Analysis

a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: The percentage purity is calculated based on the area of the principal peak relative to the total peak area in the chromatogram.

b. Nuclear Magnetic Resonance (NMR) for Identity Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Approximately 5 mg of the compound is dissolved in 0.5 mL of CDCl₃.

  • Analysis: The resulting spectrum is compared against a reference spectrum to ensure all characteristic proton signals are present and correctly assigned.

Stability Assessment

This protocol evaluates the stability of this compound under controlled storage conditions.

  • Storage Conditions: Samples from each supplier are stored at 4°C in sealed, light-protected containers.

  • Testing Intervals: The purity of the samples is tested using the HPLC method described above at time 0, 6, 12, and 24 months.

  • Degradation Assessment: Significant degradation is defined as a decrease in purity of more than 1.0% from the initial value.

Biological Activity: Cytotoxicity Assay

The cytotoxic activity of this compound is evaluated using a cell-based assay. The human lung carcinoma cell line A549 is used as a model, as caryophyllane sesquiterpenes have shown cytotoxic effects against various cancer cell lines[1].

  • Cell Line: A549 human lung carcinoma cells.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

  • Procedure:

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound (from each supplier) for 48 hours.

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Visualizations

Experimental_Workflow cluster_procurement Procurement cluster_analysis Analysis cluster_results Results Supplier_A Supplier A Purity_Identity Purity (HPLC) & Identity (NMR) Supplier_A->Purity_Identity Supplier_B Supplier B Supplier_B->Purity_Identity Supplier_C Supplier C Supplier_C->Purity_Identity Stability Stability Assessment Purity_Identity->Stability Bioactivity Cytotoxicity Assay Purity_Identity->Bioactivity Comparison Comparative Data Analysis Stability->Comparison Bioactivity->Comparison

Caption: Experimental workflow for the comparative study.

Signaling_Pathway_Hypothesis Caryolanediol 1,9-Caryolanediol 9-acetate Cell A549 Cancer Cell Caryolanediol->Cell Inhibits Apoptosis_Pathway Apoptotic Pathway Activation Cell->Apoptosis_Pathway Induces Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothetical signaling pathway for cytotoxicity.

References

Unraveling the Anti-Inflammatory Potential of 1,9-Caryolanediol 9-acetate: A Comparative Guide to a Promising Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the current understanding of the mechanism of action of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid acetate (B1210297) with demonstrated anti-inflammatory properties. Due to the nascent stage of research on this specific compound, this document will present the available experimental data, propose a putative mechanism of action based on related compounds, and outline a robust experimental workflow for its confirmation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.

Introduction to this compound

This compound is a natural product belonging to the caryophyllane class of sesquiterpenoids. While the body of research is still emerging, initial studies have identified it as a compound of interest for its biological activities. The current known anti-inflammatory data for this compound is limited, highlighting a critical need for further investigation to elucidate its therapeutic potential and mechanism of action.

Current Experimental Data

To date, the primary experimental evidence for the anti-inflammatory activity of this compound comes from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Macrophages are key players in the inflammatory response, and their activation by LPS, a component of Gram-negative bacteria, leads to the production of pro-inflammatory mediators.

Table 1: Known Anti-inflammatory Activity of this compound

Assay Cell Line Stimulant Measured Effect IC₅₀ (µg/mL)
Nitric Oxide (NO) ProductionRAW264.7LPSInhibition of NO production3.76 - 75.47

Note: The wide range of the IC₅₀ value is as reported in the initial screening study and may reflect experimental variables or the need for more detailed dose-response analyses.

Proposed Mechanism of Action: A Comparative Perspective

Based on the established mechanisms of action for other anti-inflammatory terpenoids and natural product acetates, we propose a hypothetical mechanism for this compound centered on the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central regulators of inflammation.[3]

The NF-κB signaling cascade is a critical pathway in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.[4][5] The MAPK pathways (including p38, JNK, and ERK) are also key players in the inflammatory response, often acting upstream of NF-κB activation and also regulating the expression of inflammatory mediators.[6]

It is hypothesized that this compound, like other bioactive terpenoids, may inhibit the activation of these pathways, thereby reducing the expression of pro-inflammatory genes and mediators.[7]

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation IκBα_NFκB IκBα-NF-κB (Inactive) NFκB NF-κB (p65/p50) NFκB_n NF-κB NFκB->NFκB_n Translocation Compound 1,9-Caryolanediol 9-acetate Compound->MAPK_pathway Inhibition Compound->IKK Inhibition IκBα_NFκB->NFκB Degradation of IκBα DNA DNA NFκB_n->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription NO NO Pro_inflammatory_genes->NO Cytokines TNF-α, IL-6 Pro_inflammatory_genes->Cytokines Prostaglandins Prostaglandins Pro_inflammatory_genes->Prostaglandins

Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.

Experimental Protocols for Mechanism of Action Confirmation

To validate the proposed mechanism of action, a series of well-established experimental protocols should be employed.

Diagram 2: Experimental Workflow for Elucidating the Mechanism of Action

Experimental_Workflow start Start: This compound cell_culture Cell Culture (RAW264.7 Macrophages) start->cell_culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment Treatment with This compound lps_stimulation->compound_treatment cytotoxicity Cytotoxicity Assay (MTT Assay) compound_treatment->cytotoxicity no_assay Nitric Oxide Measurement (Griess Assay) compound_treatment->no_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) compound_treatment->elisa western_blot Protein Expression Analysis (Western Blot) compound_treatment->western_blot qpcr Gene Expression Analysis (RT-qPCR) compound_treatment->qpcr immunofluorescence NF-κB Translocation (Immunofluorescence) compound_treatment->immunofluorescence conclusion Conclusion: Elucidation of Mechanism cytotoxicity->conclusion no_assay->conclusion elisa->conclusion western_blot->conclusion qpcr->conclusion immunofluorescence->conclusion

References

Independent Verification of Published Data on 1,9-Caryolanediol 9-acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for the independent verification and comparison of published data on the natural product 1,9-Caryolanediol 9-acetate. Due to the limited publicly available experimental data for this compound, this document focuses on establishing a comparative methodology using data from structurally and functionally related sesquiterpenoids. This guide outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation should samples of this compound become available for testing.

Overview and Rationale

This compound is a natural product with the CAS number 155488-34-9 and molecular formula C17H28O3. While its precise biological activities are not extensively documented in publicly accessible literature, its structural class as a caryophyllane-type sesquiterpene suggests potential anti-inflammatory, antimicrobial, and antioxidant properties, common to this class of compounds.

This guide will utilize β-caryophyllene, caryophyllene (B1175711) oxide, and bornyl acetate (B1210297) as reference compounds for comparison. These compounds have been selected due to their structural relation to the caryophyllane skeleton and their well-documented biological activities.

Comparative Data Tables

The following tables provide a template for summarizing and comparing the physicochemical and biological data of this compound against its alternatives. Data for the alternative compounds has been compiled from published literature.

Table 1: Physicochemical Properties

PropertyThis compoundβ-CaryophylleneCaryophyllene OxideBornyl Acetate
CAS Number 155488-34-987-44-51139-30-676-49-3
Molecular Formula C17H28O3C15H24C15H24OC12H20O2
Molar Mass ( g/mol ) 280.44 (calculated)204.36220.35196.29
Appearance Data not availableColorless to pale yellow oily liquidColorless or white crystalline powder[1]Colorless liquid or white crystals[2][3]
Boiling Point (°C) Data not available262-264Data not available228-231[2]
Melting Point (°C) Data not available< 256429[2][3]
Solubility Data not availableInsoluble in water; soluble in alcohol and etherData not availableSlightly soluble in water; soluble in ethanol[4]

Table 2: Comparative Biological Activity - Anti-inflammatory

CompoundAssayModelKey FindingsReference
This compound Data not availableData not availableData not available-
β-Caryophyllene Carrageenan-induced paw edemaRatSignificant reduction in paw edema; inhibits inflammatory mediators like iNOS, IL-1β, IL-6, TNF-α, and COX-1/2.[5][6][5][6]
Bornyl Acetate Various in-vitro and in-vivo modelsCellular and animal modelsInhibits NF-κB and MAPK signaling pathways; down-regulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[7][7][8]
Cacalol Acetate LPS-induced inflammationRAW 264.7 macrophagesDecreased activity and expression of COX-2 mRNA through regulation of the NF-κB signaling pathway.[9][9]

Table 3: Comparative Biological Activity - Antimicrobial

CompoundAssayTarget OrganismsKey Findings (e.g., MIC, Zone of Inhibition)Reference
This compound Data not availableData not availableData not available-
(+)-(E)-Chrysanthenyl Acetate Kirby-Bauer assayE. coli, P. aeruginosa, S. aureusShowed antimicrobial activity against both gram-positive and gram-negative bacteria.[7][10][7][10]
Sesquiterpene Lactones Microdilution methodS. aureus, E. coli, P. aeruginosa, C. albicansEthyl acetate extracts containing sesquiterpene lactones showed potent activity against various bacteria and fungi.[10][10]
Bornyl Acetate Not specifiedB. subtilis and other spore-forming bacteriaEffective sporicidal agent.[8][8]

Table 4: Comparative Biological Activity - Antioxidant

CompoundAssayKey Findings (e.g., IC50)Reference
This compound Data not availableData not available-
β-Caryophyllene Various assaysKnown for its significant antioxidant activity.[11][11]
(+)-(E)-Chrysanthenyl Acetate Not specifiedIncreases the activity of antioxidant enzymes (SOD, CAT, GPx).[7][10][7][10]
Spathulenol (a sesquiterpene) DPPH assayIC50 value ranging from 26.13 to 85.60 μM.[12][12]

Experimental Protocols

To independently verify the biological activities of this compound and compare it to the alternatives, the following detailed experimental protocols are recommended.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely accepted in vivo model for evaluating acute inflammation.[13][14][15][16][17]

Principle: Subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response, characterized by edema. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.

Procedure:

  • Animal Model: Use healthy adult Wistar or Sprague-Dawley rats (150-250g).[14] Acclimatize animals for at least one week.

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).

  • Dosing: Administer the vehicle, positive control, or test compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or intraperitoneally.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a suitable post-hoc test.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This is a standard method to test for antimicrobial susceptibility.[18][19][20][21][22]

Principle: An antimicrobial-impregnated disk placed on an agar (B569324) plate seeded with a test microorganism will create a zone of growth inhibition if the microorganism is susceptible. The diameter of this zone is proportional to the antimicrobial activity.

Procedure:

  • Medium Preparation: Use Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) impregnated with known concentrations of the test compound and control antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. Compare the results to standard interpretation charts if available, or directly compare the zone sizes for different compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and reliable in vitro assay to determine antioxidant capacity.[23][24][25][26]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Reaction: In a 96-well microplate, add a specific volume of the sample or standard to a defined volume of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Visualizations

The following diagrams illustrate the workflows and pathways relevant to the experimental protocols described above.

experimental_workflow_carrageenan_edema cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_model Animal Model Selection (e.g., Wistar Rats) grouping Animal Grouping (n=6 per group) animal_model->grouping dosing Compound Administration (Vehicle, Control, Test) grouping->dosing carrageenan_injection Carrageenan Injection (Induction of Edema) dosing->carrageenan_injection 1 hour post-dose paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement 0, 1, 2, 3, 4, 5 hours data_calculation Calculate % Inhibition paw_measurement->data_calculation stat_analysis Statistical Analysis (ANOVA) data_calculation->stat_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

experimental_workflow_kirby_bauer start Start prep_media Prepare Mueller-Hinton Agar Plates start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_media->prep_inoculum inoculate_plate Inoculate Plate (Create Bacterial Lawn) prep_inoculum->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response stimulus e.g., Carrageenan, LPS nf_kb NF-κB Pathway stimulus->nf_kb mapk MAPK Pathway stimulus->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->cytokines cox2 COX-2 nf_kb->cox2 inos iNOS nf_kb->inos mapk->cytokines inflammation Edema, Pain, Redness cytokines->inflammation cox2->inflammation inos->inflammation inhibitor Sesquiterpene Acetates (Potential Inhibition) inhibitor->nf_kb Inhibit inhibitor->mapk Inhibit

References

Safety Operating Guide

Prudent Disposal of 1,9-Caryolanediol 9-acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,9-Caryolanediol 9-acetate was located. The following disposal procedures are based on general best practices for laboratory chemical waste management and information available for structurally related compounds such as caryophyllene (B1175711) acetate. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid direct contact with skin and eyes.[3] In case of skin contact, wash thoroughly with soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1][2] Contaminated clothing should not be removed from the workplace and must be decontaminated before reuse.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a general framework for its disposal:

  • Waste Identification and Segregation:

    • Treat this compound as hazardous chemical waste.

    • Waste should be segregated based on its hazard class. Do not mix with incompatible materials.[4] For instance, avoid mixing with strong acids, alkalis, or oxidizing agents.[2]

    • Keep solid and liquid waste streams separate.[4]

  • Containerization and Labeling:

    • Collect waste in a designated, leak-proof, and chemically compatible container.[4][5] The original container is often a suitable choice for unused product.

    • The container must be securely sealed to prevent spills or vapor release.[4]

    • Label the waste container clearly and accurately with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Skin Sensitizer," based on data for related compounds).

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[3][6] This is crucial as compounds of this nature can be harmful to aquatic life.

Quantitative Data Summary

Since no specific SDS for this compound is available, quantitative data regarding toxicity, flammability, and exposure limits are not provided. For the related compound, Caryophyllene acetate, the following information is noted, which may serve as a preliminary reference:

PropertyValueSource
Flash Point> 93.3 °C (> 200.0 °F) Closed Cup[1]
Bioaccumulation (LogPow)5.44 (estimated)[3]

It is imperative to handle this compound with the assumption that it may have similar or other hazards until specific data becomes available.

Experimental Workflow for Chemical Waste Disposal

The logical flow for the proper disposal of laboratory chemical waste, including this compound, is outlined below.

A Step 1: Identify Waste Characterize this compound as hazardous waste. B Step 2: Segregate Waste Separate from incompatible materials and other waste streams. A->B C Step 3: Select Proper Container Choose a leak-proof, chemically compatible container. B->C D Step 4: Label Container Clearly mark with 'Hazardous Waste' and the chemical name. C->D E Step 5: Store Securely Place in a designated waste accumulation area. D->E F Step 6: Arrange for Pickup Contact Environmental Health & Safety (EHS) for disposal. E->F G Step 7: Documentation Maintain records of waste generation and disposal. F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS Number: 155488-34-9). All procedures should be conducted in a well-ventilated laboratory setting by trained personnel. A comprehensive risk assessment should be performed before commencing any work.

Chemical and Physical Properties
PropertyValueSource
CAS Number 155488-34-9[1][2][3]
Molecular Formula C17H28O3[1]
Molecular Weight 280.40 g/mol [3]
Storage Temperature -20°C[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. Change gloves frequently, especially if contact with the compound occurs.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn and kept fastened. For larger quantities or potential for splashing, a chemically resistant apron over the lab coat is advised.
Eye and Face Protection Safety Goggles or a Face ShieldChemical splash goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection Not generally required under normal use with adequate ventilation.If the compound is aerosolized or handled in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if the compound is volatile.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Handle as a solid if possible to minimize dust.

    • If in solution, avoid splashing. Use a pipette or other suitable liquid handling device for transfers.

  • Heating: If heating is required, do so in a controlled manner using a heating mantle, water bath, or other appropriate apparatus within a fume hood. Avoid direct flames.

  • Spills: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[4] Scoop the absorbed material into a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage:

  • Store at -20°C in a tightly sealed, clearly labeled container.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Waste Disposal:

  • All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as chemical waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Visual Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Proceed PrepareWorkspace Prepare Workspace DonPPE->PrepareWorkspace Ready HandleChemical Weigh and Transfer Chemical PrepareWorkspace->HandleChemical Begin CleanWorkspace Clean Workspace HandleChemical->CleanWorkspace Complete DisposeWaste Dispose of Chemical Waste CleanWorkspace->DisposeWaste Segregate RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE Final Step

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

SafetyRelationship cluster_chemical Chemical Hazard cluster_ppe Protective Measures cluster_exposure Routes of Exposure Chemical This compound SkinContact Skin Contact Chemical->SkinContact Potential Exposure EyeContact Eye Contact Chemical->EyeContact Potential Exposure Inhalation Inhalation Chemical->Inhalation Potential Exposure Gloves Gloves Gloves->SkinContact Prevents Goggles Goggles Goggles->EyeContact Prevents LabCoat Lab Coat LabCoat->SkinContact Prevents FumeHood Fume Hood FumeHood->Inhalation Prevents

Caption: Relationship between the chemical, potential exposure routes, and corresponding protective measures.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.